C3a (70-77)
Description
BenchChem offers high-quality C3a (70-77) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C3a (70-77) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H61N13O10 |
|---|---|
Molecular Weight |
823.9 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40) |
InChI Key |
LYTNSBOBASKUDN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the C3a (70-77) Signaling Pathway in Immune Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system is a cornerstone of innate immunity, and its activation products, known as anaphylatoxins, are potent modulators of inflammatory and cellular responses. C3a, a 77-amino acid peptide cleaved from complement component C3, and its C-terminal octapeptide fragment, C3a (70-77), are key players in this process.[1][2] This technical guide provides a comprehensive overview of the C3a (70-77) signaling pathway in immune cells. It details the interaction with the C3a receptor (C3aR), delineates the core intracellular signaling cascades, summarizes functional outcomes in various immune cell types, and provides detailed experimental protocols for studying this pathway. The information is intended to support researchers and professionals in the fields of immunology and drug development in their efforts to understand and target this critical axis.
Introduction to C3a and the C3a (70-77) Fragment
The complement system can be activated through the classical, lectin, or alternative pathways, all of which converge on the cleavage of the central component, C3.[3] This cleavage generates the larger C3b fragment, an opsonin, and the smaller C3a anaphylatoxin.[3][4] C3a exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on numerous immune cells, including mast cells, basophils, macrophages, and T lymphocytes.[5][6][7]
The C-terminal region of C3a is essential for its biological activity.[1][8] The octapeptide C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), represents this active C-terminus.[9] While it is less potent than the full-length C3a molecule, possessing approximately 1-2% of its activity, C3a (70-77) can mimic the biological functions of C3a by specifically interacting with C3aR.[9][10] Its functions include inducing mast cell degranulation, smooth muscle contraction, and modulating humoral immune responses.[9][10][11]
The C3a Receptor and Core Signaling Cascade
Activation of C3aR by C3a or its C-terminal fragments like C3a (70-77) initiates a cascade of intracellular events that dictate the cellular response. The primary signaling pathway in immune cells is mediated by the pertussis toxin (PT)-sensitive G protein, Gαi.[4][12][13]
The key downstream signaling events include:
-
Gαi-Mediated Inhibition of Adenylyl Cyclase : Engagement of C3aR leads to the activation of the inhibitory G protein Gαi, which in turn inhibits adenylyl cyclase activity.[2][5] This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization : A hallmark of C3aR activation is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[12][13][14] This is a crucial second messenger that triggers many downstream effector functions, such as degranulation in mast cells.
-
Activation of Kinase Pathways : C3aR signaling also leads to the phosphorylation and activation of major kinase cascades:
-
PI3K/Akt Pathway : This pathway is critical for regulating cell survival, proliferation, and differentiation, particularly in T cells.[5][7]
-
MAPK/ERK Pathway : The activation of ERK1/2 is a common downstream event that plays a role in the expression of pro-inflammatory mediators in monocytes and macrophages.[4][5][12]
-
The following diagram illustrates the central signaling pathway initiated by C3a (70-77) in an immune cell.
Quantitative Data on C3a and C3a (70-77) Activity
Quantitative analysis is crucial for understanding the potency and efficacy of C3a (70-77) and its parent molecule, C3a. The following tables summarize key quantitative data from published studies.
Table 1: Receptor Binding and Biological Potency of C3a (70-77)
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| Biological Activity | 1-2% of full-length C3a | Various functional assays | [9][10] |
| Binding Affinity (Ki) | 582 nM | Radioligand binding assay |[15] |
Table 2: Modulation of Cytokine Synthesis by C3a in Human Peripheral Blood Mononuclear Cells (PBMCs) Data for full-length C3a is presented, which C3a (70-77) is expected to mimic, albeit with lower potency.
| Cell Condition | Cytokine | C3a Concentration (µg/mL) | Effect (% Change) | p-value | Reference |
|---|---|---|---|---|---|
| Non-adherent PBMC | TNF-α | 0.2 - 10 | ↓ 20 - 71% | < 0.01 | [16] |
| IL-1β | 0.5 - 10 | ↓ 19 - 57% | < 0.01 | [16] | |
| Adherent PBMC | TNF-α | 5 - 20 | ↑ 75 - 188% | < 0.001 | [16] |
| | IL-1β | 5 - 20 | ↑ 119 - 274% | < 0.001 |[16] |
These data highlight the context-dependent nature of C3a signaling, which can be either pro-inflammatory or anti-inflammatory.[16]
Functional Outcomes in Key Immune Cells
The downstream effects of C3a (70-77) signaling vary significantly between different immune cell populations.
-
Mast Cells and Basophils : C3a and C3a (70-77) are potent secretagogues, inducing the rapid release of pre-formed mediators such as histamine (B1213489) and vasoactive amines from granules.[9][10] This contributes to the classic anaphylatoxin response, including increased vascular permeability.
-
Monocytes and Macrophages : In these cells, C3aR signaling, primarily through the ERK1/2 pathway, upregulates the expression of pro-inflammatory mediators.[4][12] As shown in Table 2, the effect on cytokine production can be suppressive or enhancing depending on the cell state (non-adherent vs. adherent), suggesting a modulatory role in local inflammation.[16]
-
T Lymphocytes : The C3a/C3aR axis acts as a co-stimulatory pathway for T cells, promoting their proliferation and survival via PI3K/Akt signaling.[7][17] Conversely, C3a and its C-terminal fragments have also been reported to suppress humoral immune responses by targeting helper T lymphocytes.[8][11]
-
Neutrophils : The role of C3a in neutrophil function is complex, with some studies indicating it inhibits neutrophil migration from bone marrow, thereby exerting an anti-inflammatory effect in certain contexts.[4][7][13]
-
Dendritic Cells (DCs) : C3aR engagement on DCs can modulate their function in antigen presentation and T-cell activation, linking innate complement activation with the adaptive immune response.[5]
Experimental Protocols
Studying the C3a (70-77) signaling pathway requires robust and specific experimental methods. The intracellular calcium mobilization assay is a primary functional readout for C3aR activation.
Intracellular Calcium Mobilization Assay
This protocol describes a method for measuring C3a (70-77)-induced calcium flux in a macrophage-like cell line.[18]
Materials:
-
RAW264.7 cells
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLUO-4 NW Calcium Assay Kit
-
C3a (70-77) peptide stock solution (e.g., 1 mM in HBSS)
-
Plate reader with fluorescence detection capabilities (Excitation: 485 nm, Emission: 535 nm)
Methodology:
-
Cell Plating : Seed RAW264.7 cells at a density of 40,000 cells/well into a 96-well plate and culture for 48 hours until 90-100% confluent.[18]
-
Dye Loading : Remove the culture medium. Prepare the FLUO-4 NW dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate for 40 minutes at 37°C and 5% CO₂.[18]
-
Baseline Measurement : Place the plate in the plate reader. Monitor and record the baseline fluorescence intensity every 0.5 seconds for a period of 20 seconds.[18]
-
Stimulation : Using the instrument's injection port, add C3a (70-77) to achieve a final concentration of 1 µM.[18][19]
-
Post-Stimulation Measurement : Immediately following injection, continue to record fluorescence intensity every 0.5 seconds for at least 60 seconds to capture the peak response and subsequent decay.[18]
-
Data Analysis : Analyze the fluorescence data by subtracting the baseline reading and calculating the peak fluorescence intensity or the area under the curve to quantify the calcium response.
Conclusion and Future Directions
The C3a (70-77) peptide, as the active C-terminal fragment of C3a, is a valuable tool for dissecting the roles of the C3a/C3aR axis in the immune system. Its ability to trigger key signaling events such as calcium mobilization and ERK/PI3K activation in a variety of immune cells underscores its importance as a modulator of both innate and adaptive immunity. The context-dependent, dual pro- and anti-inflammatory roles of this pathway present both challenges and opportunities for therapeutic intervention.
For drug development professionals, targeting the C3aR with selective agonists or antagonists based on the C3a (70-77) structure could offer a viable strategy for treating a range of inflammatory diseases, including asthma, sepsis, and autoimmune disorders.[20] Future research should focus on further elucidating the structural basis of the C3a (70-77)-C3aR interaction, identifying cell-specific downstream signaling nodes, and exploring the therapeutic potential of modulating this pathway in preclinical disease models.
References
- 1. lambris.com [lambris.com]
- 2. C3a Peptides, C3d Peptides Products in USA [biosyn.com]
- 3. Frontiers | Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Anaphylatoxin-mediated regulation of the immune response. I. C3a- mediated suppression of human and murine humoral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3a (70-77) - 1 mg [eurogentec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 14. Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Immune cell derived C3a and C5a costimulate human T cell alloimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. boa.unimib.it [boa.unimib.it]
- 20. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C3a(70-77) in the Regulation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, orchestrates a rapid and potent defense against pathogens and cellular debris. Activation of this cascade generates a variety of effector molecules, including the anaphylatoxin C3a. While the full-length C3a protein is a well-characterized inflammatory mediator, its C-terminal octapeptide fragment, C3a(70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), has emerged as a significant modulator of innate immune responses in its own right.[1][2] This technical guide provides an in-depth exploration of the role of C3a(70-77) in innate immunity, focusing on its biological activities, underlying signaling mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the C3a/C3a receptor axis.
Biological Activities of C3a(70-77)
C3a(70-77) recapitulates the biological activities of the full-length C3a molecule, albeit at a lower potency, generally exhibiting 1-2% of the activity of its parent protein.[1][2] Its functions are pleiotropic, encompassing both pro-inflammatory and anti-inflammatory effects, which are highly dependent on the cellular context and local microenvironment.
Pro-inflammatory Functions
The pro-inflammatory activities of C3a(70-77) are most prominently observed in its effects on mast cells and granulocytes. Upon binding to its receptor, C3a(70-77) triggers:
-
Mast Cell Degranulation and Histamine Release: It induces the release of pre-formed inflammatory mediators, such as histamine, from mast cells.[1][2][3] This contributes to the classical signs of inflammation, including increased vascular permeability and smooth muscle contraction.
-
Increased Vascular Permeability: By promoting the release of vasoactive substances, C3a(70-77) enhances the permeability of blood vessels, facilitating the recruitment of immune cells to sites of inflammation.[1]
-
Smooth Muscle Contraction: The peptide can directly induce the contraction of smooth muscle tissues.[1]
-
Chemotaxis: C3a(70-77) acts as a chemoattractant for certain immune cells, guiding their migration towards inflammatory foci.[4]
Anti-inflammatory and Regulatory Functions
Paradoxically, C3a(70-77) also exhibits immunomodulatory and anti-inflammatory properties. These activities highlight the complexity of the complement system's role in regulating immune homeostasis.
-
Inhibition of Leukocyte Inhibitory Factor (LIF) Generation: C3a(70-77) can suppress the production of LIF by human mononuclear leukocytes in a concentration-dependent manner.[1] LIF is a cytokine that inhibits the migration of polymorphonuclear leukocytes.
-
Modulation of Cytokine Production: The peptide has been shown to influence the production of various cytokines by immune cells, which can either dampen or amplify the inflammatory response depending on the specific cytokine and cellular source.
Quantitative Data on C3a(70-77) Activity
The following tables summarize the available quantitative data on the biological activities of C3a(70-77) and related molecules.
| Biological Effect | Molecule | Cell/Tissue Type | Species | EC50 / IC50 | Reference |
| Histamine Release | C3a | Rat Peritoneal Mast Cells | Rat | 3.3 µM | [3] |
| Histamine Release | C3a des-Arg | Rat Peritoneal Mast Cells | Rat | 2.2 µM | [3] |
| Histamine Release | C3a (21-residue C-terminal analogue) | Rat Peritoneal Mast Cells | Rat | 10.9 µM | [3] |
| Inhibition of C3aR | C3a Receptor Antagonist (SB290157) | Mouse C3aR | Mouse | 200 nM | [5] |
Signaling Pathways of C3a(70-77)
C3a(70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[6] The binding of C3a(70-77) to C3aR initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
C3aR Activation and G Protein Coupling
Upon ligand binding, C3aR undergoes a conformational change, leading to the activation of heterotrimeric G proteins. C3aR primarily couples to Gαi and Gαq subunits.[6][7]
-
Gαi Pathway: Activation of Gαi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
Downstream Signaling Events
The generation of second messengers triggers further downstream signaling cascades:
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a key event in mast cell degranulation.[8]
-
ERK Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). ERK activation is involved in regulating a variety of cellular processes, including cell proliferation, differentiation, and survival.
-
Role of β-Arrestins: The signaling output of C3aR is further modulated by β-arrestins. β-arrestin-2 is involved in the desensitization and internalization of the receptor, while both β-arrestin-1 and β-arrestin-2 can inhibit G protein-dependent ERK1/2 phosphorylation.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C3a(70-77).
Solid-Phase Peptide Synthesis of C3a(70-77) (ASHLGLAR)
This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HCTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, Leu, Gly, Leu, His, Ser, Ala).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized C3a(70-77) peptide by mass spectrometry and analytical RP-HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3aR inhibition reduces neurodegeneration in experimental lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IP3 and PLC [worms.zoology.wisc.edu]
- 10. Distinct and Shared Roles of β-Arrestin-1 and β-Arrestin-2 on the Regulation of C3a Receptor Signaling in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct and shared roles of β-arrestin-1 and β-arrestin-2 on the regulation of C3a receptor signaling in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of C3a (70-77)-Induced Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of mast cells by the C-terminal octapeptide of complement component C3a, C3a (70-77). This document details the signaling cascade from receptor binding to degranulation, presents relevant quantitative data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
The complement system is a critical component of innate immunity, and its activation generates several potent inflammatory mediators, including the anaphylatoxin C3a. The biological activity of C3a is largely attributed to its C-terminal region, with the octapeptide C3a (70-77) being a key active fragment.[1] This peptide, while possessing approximately 1-2% of the activity of the full C3a molecule, is capable of inducing a range of inflammatory responses, including the degranulation of mast cells.[2] Mast cell degranulation releases a plethora of pre-stored mediators, such as histamine, proteases, and cytokines, which play a central role in allergic reactions and inflammation.[3][4] Understanding the precise mechanism by which C3a (70-77) activates mast cells is crucial for the development of therapeutic agents targeting complement-driven inflammatory diseases.
The C3a (70-77) Signaling Pathway in Mast Cell Degranulation
The degranulation of mast cells by C3a (70-77) is a receptor-mediated process that involves a well-defined intracellular signaling cascade. The key steps are outlined below.
2.1 Receptor Binding and G-Protein Activation
C3a (70-77) initiates its effects by binding to the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR) expressed on the surface of mast cells.[5][6] This interaction induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi subtype.[7][8][9] The involvement of a Gi protein is evidenced by the sensitivity of the cellular response to pertussis toxin, which specifically ADP-ribosylates and inactivates Gi proteins.[7][8][10]
2.2 Activation of Phospholipase C and Second Messenger Generation
Upon activation, the Gαi subunit of the G-protein dissociates and subsequently activates Phospholipase C (PLC).[3][7] PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
2.3 Calcium Mobilization
IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store.[11] This binding event opens the IP3R calcium channel, leading to a rapid efflux of Ca2+ from the ER into the cytoplasm.[11] The initial rise in intracellular calcium concentration is further amplified by the influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane, which are activated by the depletion of ER calcium stores.[11] This sustained increase in intracellular calcium is a critical trigger for mast cell degranulation.[8][9]
2.4 Degranulation
The elevated intracellular calcium levels, in concert with other signaling molecules such as DAG which activates protein kinase C (PKC), promote the fusion of cytoplasmic granules with the plasma membrane. This process, known as degranulation or exocytosis, results in the release of pre-formed inflammatory mediators, including histamine, serotonin, and proteases, into the extracellular environment.
Signaling Pathway Diagram
Caption: C3a (70-77) signaling pathway in mast cells.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of C3a and its C-terminal analogues with mast cells. It is important to note that specific binding affinity (Kd) and half-maximal effective concentration (EC50) for the C3a (70-77) octapeptide in mast cell degranulation are not extensively reported in the literature. The data presented here are for the parent C3a molecule and longer C-terminal synthetic peptides.
Table 1: Binding Affinity of C3a to C3aR
| Ligand | Cell Type | Kd (nM) | Reference |
| C3a | Human Mast Cell Line (HMC-1) | High affinity: 2.1-4.8Low affinity: 30-150 | European Journal of Immunology, 1996 |
Table 2: EC50 for Histamine Release from Mast Cells
| Agonist | Cell Type | EC50 (µM) | Reference |
| C3a | Rat Peritoneal Mast Cells | 3.3 | The Journal of Immunology, 1992[7] |
| C3a desArg | Rat Peritoneal Mast Cells | 2.2 | The Journal of Immunology, 1992[7] |
| C3a C-terminal 21-residue analogue | Rat Peritoneal Mast Cells | 10.9 | The Journal of Immunology, 1992[7] |
| C3a C-terminal 22-residue analogue | Rat Peritoneal Mast Cells | 25.1 | The Journal of Immunology, 1992[7] |
| C3a | Human Mast Cell Line (LAD2) | 0.003 | European Journal of Pharmacology, 2011 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study C3a (70-77)-induced mast cell degranulation.
4.1 Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
-
Cell Culture:
-
Maintain a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells in appropriate culture medium supplemented with necessary growth factors.
-
-
Cell Seeding:
-
Seed the mast cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Sensitization (Optional, for IgE-mediated controls):
-
For positive controls involving IgE-mediated degranulation, sensitize the cells with anti-DNP IgE (0.5-1 µg/mL) overnight.
-
-
Cell Washing:
-
Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove serum and non-adherent cells.
-
-
Stimulation:
-
Add varying concentrations of C3a (70-77) peptide (e.g., 0.1 µM to 100 µM) to the wells.
-
Include a negative control (buffer alone) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Enzyme Assay:
-
In a separate 96-well plate, add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Add the collected supernatants to the substrate solution.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0) to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the maximal release control.
-
Experimental Workflow Diagram
Caption: Workflow for mast cell degranulation assay.
4.2 Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon stimulation with C3a (70-77).
-
Cell Preparation:
-
Harvest mast cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM.
-
Incubate at 37°C for 30-45 minutes in the dark.
-
-
Cell Washing:
-
Wash the cells twice with the buffer to remove extracellular dye.
-
-
Cell Resuspension:
-
Resuspend the cells in the buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Data Acquisition:
-
Transfer the cell suspension to a cuvette for a fluorometer or a 96-well black-walled plate for a plate reader.
-
Establish a baseline fluorescence reading.
-
Add C3a (70-77) at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~494 nm and emission of ~516 nm.
-
-
Data Analysis:
-
Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient.
-
Quantify the peak increase in [Ca2+]i.
-
Conclusion
The C-terminal octapeptide of C3a, C3a (70-77), is a potent, albeit less so than its parent molecule, activator of mast cells. Its mechanism of action is initiated by binding to the C3aR and proceeds through a classical GPCR signaling pathway involving a pertussis toxin-sensitive Gi protein, activation of PLC, generation of IP3 and DAG, and a subsequent rise in intracellular calcium. This cascade culminates in the degranulation of mast cells and the release of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of C3a (70-77) and potential therapeutic modulators of this pathway. Further research to delineate the precise quantitative contribution of this peptide to inflammatory processes will be invaluable for the development of novel anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Two Sides of the Coin: Mast Cells as a Key Regulator of Allergy and Acute/Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastattack.org [mastattack.org]
- 5. Reactome | C3a receptor binds anaphylatoxin C3a [reactome.org]
- 6. The Receptor for the Complement C3a Anaphylatoxin (C3aR) Provides Host Protection against Listeria monocytogenes Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. C3a and C5a are chemotaxins for human mast cells and act through distinct receptors via a pertussis toxin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Activity of Synthetic C3a Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the generation of several potent inflammatory mediators, including the anaphylatoxin C3a. C3a, a 77-amino acid peptide cleaved from the third complement component (C3), exerts its biological effects through the G protein-coupled C3a receptor (C3aR).[1][2] Its activities include smooth muscle contraction, vasodilation, histamine (B1213489) release from mast cells, and enhanced vascular permeability.[2] The profound physiological effects of C3a have made it and its synthetic analogues a subject of intense research for their potential as therapeutic agents and pharmacological tools.[3] This technical guide provides an in-depth overview of the biological activity of synthetic C3a fragments, focusing on their structure-activity relationships, the signaling pathways they trigger, and the experimental methods used to assess their function.
Structure-Activity Relationships of Synthetic C3a Fragments
The biological activity of C3a is primarily dictated by its C-terminal region.[4][5] Synthetic peptide studies have been instrumental in elucidating the key residues and structural motifs required for receptor binding and activation.
The Essential Role of the C-Terminus
Early studies identified that the specificity and biological activity of human C3a are largely determined by the C-terminal octapeptide, C3a-(70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.[4] This synthetic octapeptide was found to possess 1-2% of the biological activity of native C3a in assays such as guinea pig ileum and uterus contraction, and it could specifically desensitize smooth muscle to subsequent stimulation by C3a.[4] The C-terminal arginine residue is absolutely essential for activity; its removal by carboxypeptidase B results in an inactive molecule, C3a-desArg.[1][4]
Enhancing Potency through Synthetic Modifications
Researchers have successfully designed synthetic C3a analogues with significantly enhanced biological activity compared to the native molecule. One particularly potent 15-residue peptide analogue, W-W-G-K-K-Y-R-A-S-K-L-G-L-A-R, was found to be 12-15 times more active than natural C3a.[3] This enhanced potency is attributed to the incorporation of two tryptophanyl residues at the N-terminus, which are believed to interact with a secondary hydrophobic binding site on the C3a receptor, leading to a more potent agonistic effect.[3] Further modifications, such as N-terminal acylation with bulky aromatic groups like fluorenylmethoxycarbonyl (Fmoc), have also been shown to dramatically increase biological activity.[6][7] In one instance, a 13-amino acid C3a analogue with such modifications exhibited a biological activity six times that of native C3a.[6][7]
Quantitative Analysis of Synthetic C3a Fragment Activity
The biological activities of various synthetic C3a fragments have been quantified relative to native C3a in different assay systems. The following tables summarize key quantitative data from published studies.
| Peptide Sequence | Description | Relative Activity (%) vs. Native C3a | Reference |
| C3a-(70-77) (ASHGLALAR) | C-terminal octapeptide of human C3a | 1-2 | [4] |
| C3a-(65-77) | C-terminal 13-residue peptide of human C3a | 1-2 | [4] |
| C3a-(70-77)-Gly | Octapeptide with C-terminal Arg replaced by Gly | ~0.01-0.02 | [4] |
| WWGKKYRASKLGLAR | 15-residue "superpotent" analogue | 1200-1500 | [3] |
| Fmoc- and Aca-modified 13-residue peptide | N-terminally modified analogue | 600 | [6] |
| Cyclic Disulfide Analogues | Constrained C-terminal analogues | < 0.1 | [8][9] |
| Peptide | EC50 (nM) | Assay System | Reference |
| Recombinant Human C3a | 1.5 ± 0.31 | N-acetyl-β-D-glucosaminidase release from RBL cells expressing C3aR | [10] |
| Plasma-purified Human C3a | 1.92 ± 0.35 | N-acetyl-β-D-glucosaminidase release from RBL cells expressing C3aR | [10] |
C3a Receptor Signaling Pathways
Synthetic C3a fragments exert their biological effects by binding to and activating the C3a receptor (C3aR), a G protein-coupled receptor.[1] C3aR activation triggers intracellular signaling cascades that mediate the diverse cellular responses to C3a.
G Protein Coupling and Downstream Effectors
The primary signaling pathway initiated by C3aR involves the activation of pertussis toxin (PT)-sensitive Gαi proteins in immune cells and PT-insensitive Gα12/13 proteins.[11][12] Activation of these G proteins leads to several downstream events, including:
-
Inhibition of adenylyl cyclase: Gαi activation inhibits the production of cyclic AMP (cAMP).[13]
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): C3aR signaling leads to the phosphorylation and activation of the ERK1/2 pathway.[11][12]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling: In T cells, C3aR engagement activates PI3K-γ, leading to the phosphorylation of Akt, which promotes cell survival.[11][12]
-
Calcium Mobilization: C3aR activation results in an increase in intracellular calcium concentrations.[11][12][14]
References
- 1. C3a (complement) - Wikipedia [en.wikipedia.org]
- 2. Anaphylatoxin - Wikipedia [en.wikipedia.org]
- 3. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of the anaphylatoxins | Scilit [scilit.com]
- 6. Design and biological activity of a new generation of synthetic C3a analogues by combination of peptidic and non-peptidic elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological activity of a new generation of synthetic C3a analogues by combination of peptidic and non-peptidic elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic disulfide analogues of the complement component C3a. Synthesis and conformational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of synthetic C3a analog peptides on human eosinophils in comparison to the native complement component C3a - PubMed [pubmed.ncbi.nlm.nih.gov]
The C-Terminal Octapeptide C3a (70-77): A Technical Guide to C3a Receptor Interaction, Signaling, and Analysis
Abstract
The complement system is a cornerstone of innate immunity, and its activation product, C3a, is a potent inflammatory mediator. The biological activity of this 77-amino acid anaphylatoxin is primarily driven by the interaction of its C-terminal region with the G protein-coupled C3a receptor (C3aR). Specifically, the terminal octapeptide, C3a (70-77), corresponding to the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), is recognized as the core functional domain responsible for receptor binding and activation.[1][2] While possessing only 1-2% of the molar activity of the full-length protein, this peptide fragment is a critical tool for understanding the structure-function relationships of C3aR and serves as a foundational template for the design of novel synthetic agonists and antagonists.[2][3] This technical guide provides an in-depth examination of the C3a (70-77) interaction with C3aR, detailing the downstream signaling cascades, presenting quantitative binding and functional data, and outlining key experimental protocols for its study.
Molecular Interaction and Quantitative Analysis
The C-terminal arginine (Arg77) of C3a is indispensable for its biological activity.[4] The pentapeptide sequence Leu-Gly-Leu-Ala-Arg (LGLAR) represents the minimal sequence for receptor activation.[5][6] The full C3a (70-77) octapeptide engages a primary effector site within the transmembrane domains of the C3aR to trigger cellular responses.[6][7]
While specific binding affinity (Kd) values for the C3a (70-77) peptide are not extensively reported in the literature, the activity of full-length C3a and various synthetic C-terminal analogs have been quantified. This data is crucial for comparative studies and for establishing benchmarks in drug discovery programs. The following table summarizes key quantitative metrics from the literature.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Human C3a | Radioligand Binding | Human Monocyte-Derived Macrophages (HMDM) | Ki | 2.5 nM | [8] |
| Eu-DTPA-hC3a | Saturation Binding | HEK293-C3aR | Kd | 8.7 nM | [8] |
| Synthetic Agonist 1 | Degranulation | C3aR-transfected RBL cells | EC50 | 25.3 nM | [9][10] |
| Synthetic Agonist 2 | Degranulation | C3aR-transfected RBL cells | EC50 | 66.2 nM | [9][10] |
| Synthetic Partial Agonist 1 | Degranulation | C3aR-transfected RBL cells | IC50 | 15.4 nM | [9][10] |
| Synthetic Partial Agonist 2 | Degranulation | C3aR-transfected RBL cells | IC50 | 26.1 nM | [9][10] |
| C3a (70-77) | Various functional assays | Various | Relative Activity | 1-2% of full C3a | [2][3] |
C3a Receptor Signaling Pathways
The C3a receptor is a class A G protein-coupled receptor (GPCR) that couples preferentially to pertussis toxin (PTX)-sensitive Gi/o proteins.[11] Upon agonist binding, including by the C3a (70-77) peptide, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades that mediate the cellular response.
The primary signaling pathway involves the dissociation of the G protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. More prominently, the released Gβγ subunits activate Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of C3aR activation and a common readout in functional assays. Concurrently, DAG and the elevated intracellular Ca2+ activate Protein Kinase C (PKC). These events converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway (ERK1/2), which is crucial for mediating pro-inflammatory gene expression and cellular responses like chemotaxis and degranulation.
Key Experimental Protocols
Characterizing the interaction between ligands like C3a (70-77) and the C3aR requires robust and reproducible assays. Below are detailed methodologies for two fundamental experiments: a competitive radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional agonism.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a non-labeled test compound, such as C3a (70-77), to compete with a radiolabeled ligand for binding to the C3aR. It is the gold standard for determining the binding affinity (Ki) of unlabeled ligands.
A. Materials
-
Cell Membranes: Membrane preparations from cells stably expressing C3aR (e.g., HEK293, RBL-2H3). Protein concentration determined by BCA or Bradford assay.
-
Radioligand: 125I-labeled C3a (Specific Activity >2000 Ci/mmol).
-
Test Compound: C3a (70-77) peptide, full-length C3a (for control), or other synthetic analogs.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled full-length C3a (e.g., 1 µM).
-
Apparatus: 96-well filter plates (e.g., glass fiber, GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum manifold, scintillation counter, and scintillation fluid.
B. Protocol
-
Plate Setup: Design a 96-well plate map for total binding, non-specific binding (NSB), and a range of competitor concentrations (e.g., 10-point serial dilution of C3a (70-77) from 1 pM to 10 µM).
-
Reagent Preparation: Thaw cell membrane preparations on ice and resuspend in binding buffer to a final concentration of 5-20 µg protein per well. Dilute the 125I-C3a in binding buffer to a final concentration at or below its Kd (e.g., 0.1 nM).
-
Assay Incubation:
-
To each well, add 50 µL of binding buffer (for total binding) or non-specific binding control (for NSB) or the serially diluted test compound.
-
Add 50 µL of diluted 125I-C3a to all wells.
-
Initiate the reaction by adding 150 µL of the cell membrane suspension to all wells. The final volume is 250 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Terminate the binding reaction by rapid vacuum filtration of the plate contents through the pre-soaked filter plate using a vacuum manifold.
-
Wash each well 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Counting:
-
Dry the filter plate completely (e.g., 30 min at 50°C or overnight at room temperature).
-
Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium ([Ca2+]i) following C3aR activation. It is a robust method for determining the potency (EC50) of agonists like C3a (70-77).
A. Materials
-
Cells: Adherent cells stably or endogenously expressing C3aR (e.g., HEK293, CHO, U937).
-
Culture Medium: Appropriate medium (e.g., DMEM) with FBS and antibiotics.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Pluronic F-127: A non-ionic surfactant to aid dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: C3a (70-77) peptide or other agonists.
-
Apparatus: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
B. Protocol
-
Cell Plating: The day before the assay, seed the C3aR-expressing cells into the black-walled microplates to form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a dye loading solution in assay buffer containing Fluo-4 AM (e.g., 2-4 µM final concentration) and Pluronic F-127 (e.g., 0.04% final concentration).
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove extracellular dye. Add a final volume of assay buffer to each well.
-
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the C3a (70-77) peptide at a higher concentration (e.g., 4x final desired concentration) in assay buffer.
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU = Max - Min) for each well is calculated.
-
Plot the ΔRFU against the log concentration of the C3a (70-77) agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Application in Drug Development
The C3a/C3aR axis is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive therapeutic target. The C3a (70-77) peptide is a fundamental tool in this endeavor. It serves as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and stable peptide or small-molecule agonists and antagonists. Understanding the precise interaction of this core octapeptide with C3aR allows for the rational design of molecules that can selectively modulate receptor activity, offering potential therapeutic benefits in conditions such as asthma, sepsis, and rheumatoid arthritis. The assays and data presented herein provide the foundational framework for the discovery and characterization of such novel C3aR-targeting therapeutics.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. | Sigma-Aldrich [sigmaaldrich.com]
- 2. C3a (70-77) - 1 mg [anaspec.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Derivation of ligands for the complement C3a receptor from the C-terminus of C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the second extracellular loop of human C3a receptor in agonist binding and receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of ligand effector binding sites in transmembrane regions of the human G protein-coupled C3a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C3a (complement) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of the C3a (70-77) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C3a (70-77) peptide, an octapeptide corresponding to the C-terminus of the C3a anaphylatoxin, represents a critical area of study in immunology and pharmacology. This guide provides a comprehensive overview of its discovery, chemical synthesis, and biological characterization. It details the experimental protocols for its synthesis and functional evaluation and presents its biological activity through quantitative data. Furthermore, this document elucidates the key signaling pathways activated by C3a (70-77) upon binding to its receptor, offering valuable insights for researchers and professionals in drug development.
Discovery and Significance
The C3a (70-77) peptide, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, was identified as the C-terminal fragment of the human C3a anaphylatoxin.[1] Early research established that this octapeptide encapsulates the biological specificity of the parent C3a molecule, albeit with approximately 1-2% of its activity.[1][2][3] Its discovery was pivotal in localizing the active site of C3a to its C-terminal region, demonstrating that a relatively small peptide fragment could mimic the biological effects of the entire 77-amino acid protein.[1] The C-terminal arginine is essential for its activity; its removal by carboxypeptidase B results in inactivation.[1]
The significance of C3a (70-77) lies in its ability to selectively interact with C3a binding sites on various cells, making it a valuable tool for studying the C3a receptor (C3aR) and its downstream signaling pathways.[2] Its biological activities include inducing smooth muscle contraction, increasing vascular permeability, and causing the release of vasoactive amines like histamine (B1213489) from mast cells.[1][2][3]
Chemical Synthesis of C3a (70-77)
The chemical synthesis of C3a (70-77) is most commonly achieved through solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
1. Resin Selection and Preparation:
- Resin: Rink Amide MBHA resin is a suitable choice for producing a C-terminally amidated peptide.
- Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30 minutes to ensure optimal reaction conditions.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes. This is followed by extensive washing with DMF.
- Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (with its side chain protected by a tBu group where necessary) is activated. A common activation method involves using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an activator base such as HOBt (Hydroxybenzotriazole) and a tertiary amine like DIEA (N,N-Diisopropylethylamine) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a ninhydrin (B49086) test.
- Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
3. Cleavage and Deprotection:
- Once the peptide sequence is fully assembled, the resin is washed with DCM and dried.
- The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions with reactive amino acid side chains. The cleavage reaction is typically carried out for 2-3 hours at room temperature.
4. Purification and Characterization:
- The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether and then centrifuged to obtain the crude peptide pellet.
- The crude peptide is dissolved in a minimal amount of a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Biological Activity and Characterization
The biological activity of synthetic C3a (70-77) is assessed through various in vitro functional assays that measure its ability to elicit physiological responses characteristic of the native C3a anaphylatoxin.
Quantitative Biological Data
The following table summarizes the quantitative biological activity of C3a (70-77) and related peptides from various studies.
| Peptide | Assay | Species | EC50/IC50 | Reference |
| C3a (70-77) | Guinea Pig Ileum Contraction | Guinea Pig | ~3.8% of C3a activity | [4] |
| C3a (70-77) | Guinea Pig Lung Contraction | Guinea Pig | ~3.8% of C3a activity | [4] |
| C3a (65-77) | Guinea Pig Lung Contraction | Guinea Pig | ~7.8% of C3a activity | [4] |
| C3a (57-77) | Guinea Pig Lung Contraction | Guinea Pig | Equivalent to C3a | [4] |
| FLTChaAR | C3aR Antagonist Activity | Human | IC50 1.5 µM | [5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]
Experimental Protocols for Biological Assays
This classic bioassay measures the spasmogenic activity of C3a (70-77) on smooth muscle tissue.
1. Tissue Preparation:
- A guinea pig is euthanized, and a segment of the terminal ileum is excised.[8]
- The ileum is cleaned of its contents by flushing with Tyrode's or Krebs-bicarbonate solution.[8][9]
- A 2-3 cm segment is cut and mounted in an organ bath containing the physiological solution, maintained at 37°C, and aerated with 95% O2/5% CO2.[8][9]
- The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 0.5-1.0 g.[8]
2. Experimental Procedure:
- A dose-response curve is established for a standard agonist like histamine to ensure tissue viability and responsiveness.[8]
- Increasing concentrations of C3a (70-77) are added cumulatively to the organ bath, and the resulting isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.[8]
- The contractile response is measured as the change in tension from the baseline.
- The potency of C3a (70-77) can be compared to that of native C3a to determine its relative activity.
This assay quantifies the ability of C3a (70-77) to induce degranulation of mast cells, a key event in inflammatory and allergic responses.
1. Cell Preparation:
- Rat peritoneal mast cells (RPMCs) can be isolated by peritoneal lavage. The peritoneal fluid is centrifuged, and the cell pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer).[2] Mast cells can be purified by density gradient centrifugation.
- Alternatively, a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells, can be used.[2]
2. Histamine Release Assay:
- The mast cells (e.g., 1 x 10^6 cells/mL) are incubated with varying concentrations of C3a (70-77) for a short period (e.g., 15-30 minutes) at 37°C.[2]
- The reaction is stopped by centrifugation at a low speed in the cold to pellet the cells.
- The supernatant, containing the released histamine, is collected.
- To determine the total histamine content, a separate aliquot of cells is lysed with a detergent like Triton X-100.[2]
- The histamine concentration in the supernatants is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a spectrofluorometric method.[2][3]
3. Calculation of Histamine Release:
- The percentage of histamine release is calculated using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[2] Spontaneous release is the histamine released from untreated cells.
Signaling Pathways of C3a (70-77)
C3a (70-77) exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[8] The binding of C3a (70-77) to C3aR initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of pertussis toxin (PT)-sensitive Gαi proteins in immune cells.[8] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In other cell types, signaling can occur through a PT-insensitive pathway involving Gα12/13, which leads to the activation of the ERK1/2 pathway and subsequent cytoskeletal changes.[8] C3aR activation also triggers an increase in intracellular calcium concentration ([Ca2+]i), although this effect is generally less pronounced than that induced by the C5a anaphylatoxin.[8]
Caption: C3a (70-77) signaling pathway via the C3a receptor.
Experimental and Logical Workflow
The discovery, synthesis, and characterization of the C3a (70-77) peptide follow a logical progression of experimental steps. This workflow is crucial for validating the peptide's structure and function.
Caption: Workflow for C3a (70-77) synthesis and characterization.
Conclusion
The C3a (70-77) octapeptide is a fundamentally important tool for research in the fields of complement biology, immunology, and pharmacology. Its discovery has enabled a deeper understanding of the structure-function relationship of the C3a anaphylatoxin and the mechanisms of C3aR activation. The well-established methods for its solid-phase synthesis and the robust in vitro assays for its characterization provide a solid foundation for further investigations into its physiological and pathological roles. This guide provides the essential technical information for researchers and drug development professionals to effectively synthesize, characterize, and utilize this critical peptide in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Contraction of guinea pig lung by synthetic oligopeptides related to human C3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural-Functional Relationship of C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved to generate C3a, a potent anaphylatoxin that mediates a wide range of pro-inflammatory responses. The C-terminal octapeptide of C3a, corresponding to residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), has been identified as the core active region of the parent molecule. This fragment, hereafter referred to as C3a(70-77), retains the biological specificity of C3a, albeit with reduced potency, and serves as a crucial tool for dissecting the structural requirements for C3a receptor (C3aR) activation and for the development of novel therapeutics targeting the C3a/C3aR axis.
This technical guide provides a comprehensive overview of the structural and functional characteristics of C3a(70-77). It includes a summary of its biological activities with available quantitative data, detailed experimental protocols for key functional assays, and a description of the signaling pathways it triggers, visualized through diagrams.
Structure of C3a(70-77)
The primary structure of the human C3a(70-77) octapeptide is Ala-Ser-His-Leu-Gly-Leu-Ala-Arg. The C-terminal arginine is essential for its biological activity; its removal by carboxypeptidases results in a significant loss of function[1].
Nuclear Magnetic Resonance (NMR) studies of the full-length C3a protein indicate that the C-terminal region, which includes the 70-77 sequence, is highly flexible and exists in a dynamic, random coil conformation in aqueous solution[2][3]. This conformational flexibility is believed to be important for its interaction with and activation of the C3a receptor. While the core of the C3a protein consists of a stable three-helix bundle, the C-terminal "tail" is more mobile, allowing it to adopt a conformation suitable for receptor binding. To date, no specific PDB entry exists for the isolated C3a(70-77) peptide, which is expected for a short, flexible peptide that does not adopt a stable tertiary structure in solution.
Functional Activity of C3a(70-77)
C3a(70-77) elicits a range of biological responses characteristic of the full-length C3a anaphylatoxin, including smooth muscle contraction, increased vascular permeability, and histamine (B1213489) release from mast cells[1]. It exerts these effects by binding to and activating the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The potency of C3a(70-77) is generally 1-2% of that of the intact C3a molecule[1][4][5].
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of C3a(70-77) and related peptides.
| Activity | Peptide/Protein | Assay System | EC50 / Relative Activity | Reference |
| Smooth Muscle Contraction | C3a(70-77) | Guinea Pig Lung Parenchyma | 3.8% of C3a activity | [6] |
| Histamine Release | C3a | Rat Peritoneal Mast Cells | 3.3 µM | [7] |
| C3a (57-77) (21-mer) | Rat Peritoneal Mast Cells | 10.9 µM | [7] | |
| C3a Receptor Binding | C3a | Human C3aR | Ki = 2.5 nM | [8] |
| SB290157 (antagonist) | Human C3aR | IC50 = 200 nM | [8] |
Note: Specific EC50 and Ki/IC50 values for C3a(70-77) are not consistently reported in the literature. The data presented for longer C3a fragments and the full-length protein provide context for its relative potency.
C3aR Signaling Pathway
Activation of the C3a receptor by C3a(70-77) initiates a cascade of intracellular signaling events. C3aR primarily couples to the inhibitory G-protein α-subunits of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Simultaneously, the βγ-subunits of the dissociated G-protein can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key event in mediating cellular responses such as mast cell degranulation and smooth muscle contraction.
Furthermore, C3aR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and inflammatory responses.
Caption: C3aR signaling cascade initiated by C3a(70-77).
Experimental Protocols
Detailed methodologies for key experiments used to characterize the functional activity of C3a(70-77) are provided below.
Mast Cell Degranulation Assay (Histamine Release)
This assay quantifies the ability of C3a(70-77) to induce the release of histamine from mast cells.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells or isolated primary mast cells
-
Tyrode's buffer (or similar physiological buffer)
-
C3a(70-77) peptide stock solution
-
Positive control (e.g., Compound 48/80 or ionomycin)
-
Negative control (buffer)
-
Lysis buffer (e.g., 1% Triton X-100)
-
o-Phthaldialdehyde (OPA) reagent
-
Histamine standard solutions
-
96-well plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Cell Preparation: Culture and harvest mast cells. Wash the cells twice with Tyrode's buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Add 50 µL of varying concentrations of C3a(70-77) (typically ranging from 10^-9 to 10^-5 M), positive control, or negative control to the respective wells. For total histamine release, add 50 µL of lysis buffer to designated wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Histamine Quantification:
-
Add 180 µL of OPA reagent to each well containing the supernatant.
-
Incubate at room temperature for 4 minutes in the dark.
-
Stop the reaction by adding 20 µL of 3M HCl.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using the fluorescence readings from the histamine standards.
-
Calculate the histamine concentration in each sample from the standard curve.
-
Express histamine release as a percentage of the total histamine content (determined from the lysed cell samples).
-
Plot the percentage of histamine release against the log concentration of C3a(70-77) to determine the EC50 value.
-
Caption: Workflow for Mast Cell Degranulation Assay.
Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the contractile response of smooth muscle to C3a(70-77).
Materials:
-
Guinea pig
-
Tyrode's or Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2
-
Organ bath system with isometric force transducer and data acquisition software
-
C3a(70-77) peptide stock solution
-
Positive control (e.g., acetylcholine (B1216132) or histamine)
-
Surgical instruments
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Gently flush the lumen to remove contents and place the tissue in gassed, physiological salt solution. Cut the ileum into 2-3 cm segments.
-
Mounting: Mount the ileum segment in the organ bath filled with gassed physiological salt solution maintained at 37°C. Attach one end to a fixed hook and the other to the force transducer.
-
Equilibration: Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
Concentration-Response Curve:
-
Record a stable baseline tension.
-
Add C3a(70-77) in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10^-9 to 10^-5 M).
-
Allow the tissue to reach a maximal contractile response at each concentration before adding the next.
-
Record the change in tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a saturating concentration of a positive control (e.g., KCl or acetylcholine).
-
Plot the percentage of maximal contraction against the log concentration of C3a(70-77) to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration upon C3aR activation.
Materials:
-
C3aR-expressing cells (e.g., HEK293 or CHO cells stably expressing C3aR)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
C3a(70-77) peptide stock solution
-
Positive control (e.g., ATP or ionomycin)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the C3aR-expressing cells into a 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a stable baseline fluorescence for each well.
-
Use the automated injector to add C3a(70-77) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response (e.g., ΔF/F0, where F0 is the baseline fluorescence).
-
Plot the normalized response against the log concentration of C3a(70-77) to determine the EC50 value.
-
Conclusion
The C3a(70-77) octapeptide represents the minimal structural unit of C3a required for receptor recognition and activation. Its ability to mimic the biological effects of the full-length protein makes it an invaluable tool for studying the intricacies of C3aR signaling and for the initial screening and development of C3aR modulators. A thorough understanding of its structure-activity relationship, as outlined in this guide, is essential for researchers and drug development professionals working to target the complement system for therapeutic intervention in a variety of inflammatory and immune-mediated diseases.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3a Peptides, C3d Peptides Products in USA [biosyn.com]
- 3. Secondary structure of complement component C3a anaphylatoxin in solution as determined by NMR spectroscopy: Differences between crystal and solution conformations (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C3a 70-77 acetate | TargetMol [targetmol.com]
- 6. Contraction of guinea pig lung by synthetic oligopeptides related to human C3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantification of C3a (70-77) Precursor, C3a Anaphylatoxin, Using a Sandwich ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of innate immunity. Upon activation through the classical, lectin, or alternative pathways, the central protein, Complement Component 3 (C3), is cleaved into C3a and C3b.[1] C3a is a potent pro-inflammatory mediator known as an anaphylatoxin.[2] It exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor, triggering cellular responses such as smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators from cells like mast cells and basophils.[3][4]
The C-terminal octapeptide of C3a, known as C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been shown to retain a significant portion of the biological specificity and activity of the full C3a molecule, albeit at a lower potency (approximately 1-2%).[5][6][7] This fragment can induce histamine (B1213489) release, contract smooth muscle tissue, and enhance vascular permeability.[7][8]
In circulation, the C-terminal arginine of C3a is rapidly removed by serum carboxypeptidase N, converting it to the more stable but less active form, C3a-desArg.[3][9] Therefore, quantifying the levels of C3a and C3a-desArg in biological samples serves as a reliable biomarker for the extent of complement activation.[10] Elevated levels are associated with various inflammatory and autoimmune conditions, including sepsis, trauma, rheumatoid arthritis, and lupus erythematosus.[9][11]
It is important to distinguish between measuring the concentration and the biological activity of a molecule. An Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay designed to measure the concentration of an analyte (e.g., C3a) in a sample. Functional assays, such as cell-based histamine release or smooth muscle contraction assays, are required to measure biological activity directly.[6][7] This document provides a detailed protocol for measuring the concentration of C3a using a sandwich ELISA kit, which reflects the amount of complement activation and the potential for C3a (70-77)-mediated biological effects.
Principle of the Sandwich ELISA
The sandwich ELISA is a highly sensitive and specific method for quantifying an antigen. The protocol typically involves the following steps:
-
Capture: A 96-well microplate is pre-coated with a monoclonal antibody specific for C3a.
-
Binding: Standards and biological samples are added to the wells. Any C3a present in the sample binds to the immobilized capture antibody.
-
Detection: After washing away unbound substances, a biotin-conjugated polyclonal antibody that recognizes a different epitope on the C3a molecule is added. This antibody binds to the captured C3a, forming a "sandwich".
-
Signal Generation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Color Development: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB into a blue-colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid), which turns the color yellow.
-
Measurement: The optical density (OD) of the yellow product is measured at 450 nm using a microplate reader. The OD is directly proportional to the amount of C3a captured in the well. A standard curve is generated to determine the concentration of C3a in the unknown samples.[10][12]
Visualizations
Caption: The three pathways of complement activation converge to cleave C3.
Caption: Step-by-step workflow for a typical C3a Sandwich ELISA protocol.
Detailed Experimental Protocol
This protocol is a representative example. Always refer to the specific manual provided with your ELISA kit for precise volumes, incubation times, and concentrations.
Materials Required
-
C3a ELISA Kit: Containing pre-coated 96-well plate, lyophilized C3a standard, detection antibody, streptavidin-HRP, assay diluent, wash buffer concentrate, TMB substrate, and stop solution.
-
Biological Samples: Serum, EDTA plasma, or cell culture supernatant.
-
Sample Collection Additives (Crucial for Plasma/Serum): A serine protease inhibitor like Futhan (nafamostat mesylate) must be added immediately upon collection to prevent in vitro complement activation and degradation of C3a.[11]
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm (with 570 nm correction recommended).
-
Precision pipettes and multichannel pipettes.
-
Reagent reservoirs.
-
Vortex mixer.
-
Plate shaker (optional).
-
Absorbent paper.
-
Distilled or deionized water.
-
Reagent Preparation
-
Bring to Room Temperature: Allow all kit reagents and samples to reach room temperature (18-25°C) before use.[9]
-
Wash Buffer: Dilute the concentrated wash buffer to 1X with distilled water as instructed in the kit manual.
-
C3a Standard: Reconstitute the lyophilized C3a standard with the specified volume of assay diluent to create the stock solution. Allow it to sit for several minutes and mix gently. Do not vortex.
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution in assay diluent to create a standard curve (e.g., ranging from 20 ng/mL to 0.313 ng/mL), plus a zero standard (blank).[2]
-
Sample Preparation:
-
Plasma/Serum: Due to high endogenous levels, a significant initial dilution is required. A starting dilution of 1:500 to 1:1000 with assay diluent is often recommended.[10] Further dilutions may be necessary to fall within the standard curve range.
-
Cell Culture Supernatant: May require less dilution or no dilution. A pilot experiment is recommended to determine the optimal dilution factor.
-
Assay Procedure
-
Add Diluent: Add 50 µL of Assay Diluent to each well.[10]
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells in duplicate.
-
First Incubation: Cover the plate with a sealer and incubate for 2 hours at room temperature.[10]
-
First Wash: Aspirate the liquid from each well. Wash the wells by filling each with ~300 µL of 1X Wash Buffer. Repeat the wash process 4 more times for a total of 5 washes. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[10]
-
Add Detection Reagent: Add 100 µL of the prepared biotinylated detection antibody/streptavidin-HRP mixture (often called Working Detector) to each well.[10]
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.[10]
-
Second Wash: Aspirate and wash the wells 7 times as described in step 4. In this step, it is beneficial to let the wash buffer soak in the wells for 30-60 seconds during each wash.[10]
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Third Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Read Plate: Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution. If available, use a wavelength correction of 570 nm.[10]
Data Presentation and Analysis
Standard Curve
-
Calculate the average OD for each duplicate set of standards and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Plot the corrected OD values (Y-axis) against the corresponding C3a concentrations (X-axis) for the standards.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit, which is typically recommended for ELISA data.
Table 1: Example C3a Standard Curve Data
| C3a Conc. (ng/mL) | OD 450nm (Mean) | Corrected OD |
| 20.000 | 2.510 | 2.450 |
| 10.000 | 1.825 | 1.765 |
| 5.000 | 1.150 | 1.090 |
| 2.500 | 0.680 | 0.620 |
| 1.250 | 0.395 | 0.335 |
| 0.625 | 0.220 | 0.160 |
| 0.313 | 0.140 | 0.080 |
| 0 (Blank) | 0.060 | 0.000 |
Sample Concentration Calculation
-
Use the regression equation from the standard curve to determine the C3a concentration for each sample based on its corrected OD value.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final C3a concentration in the original, undiluted sample.
Table 2: Example Calculation for Human Plasma Samples
| Sample ID | Dilution Factor | Corrected OD | Conc. from Curve (ng/mL) | Final Conc. (µg/mL) |
| Healthy Donor 1 | 1000 | 0.850 | 3.85 | 3.85 |
| Healthy Donor 2 | 1000 | 1.210 | 5.50 | 5.50 |
| Patient A | 1000 | 1.950 | 11.20 | 11.20 |
Note: The mean C3a concentration in healthy human serum has been reported to be around 3.50 µg/mL. Values can vary significantly based on the individual and the specific kit used.
References
- 1. Human C3a ELISA kit (ab279352) | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Human C3a ELISA Kit [bdbiosciences.com]
- 4. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 5. C3a (70-77) - 1 mg [anaspec.com]
- 6. C3a (70-77) trifluoroacetate salt | CAS#:63555-63-5 | Chemsrc [chemsrc.com]
- 7. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human C3a ELISA Kit [bdbiosciences.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. labcorp.com [labcorp.com]
- 12. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols: C3a(70-77) in In Vivo Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature review reveals a significant scarcity of published studies on the direct application of the C3a(70-77) peptide fragment in in vivo mouse models of inflammation. The available data is largely historical, with more recent research focusing on the full-length C3a protein and its receptor, C3aR. Therefore, these application notes provide a summary of the limited existing information on C3a(70-77) and extrapolate potential applications based on the broader understanding of C3a/C3aR signaling in inflammation. The protocols and data presented are primarily based on studies of the full-length C3a or C3aR modulation and should be adapted with caution for the C3a(70-77) peptide.
Introduction to C3a and the C3a(70-77) Fragment
Complement component 3a (C3a) is a 77-amino acid anaphylatoxin generated during complement activation. It plays a dual role in inflammation, exhibiting both pro- and anti-inflammatory properties depending on the context and cell type. The C-terminal region of C3a is crucial for its biological activity. The C3a(70-77) octapeptide (sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) represents the C-terminal fragment of C3a and is believed to retain a fraction of the full-length protein's biological functions.[1][2] Early studies suggested that this peptide possesses 1-2% of the biological activity of C3a, including the ability to induce smooth muscle contraction and increase vascular permeability.[1][2] More recent in vitro research has shown that C3a(70-77) can induce an increase in intracellular calcium levels in the RAW264.7 macrophage cell line, suggesting a potential role in modulating macrophage function.[3][4][5]
Potential Applications of C3a(70-77) in Mouse Models of Inflammation
Based on the known functions of the C3a/C3aR axis, the C3a(70-77) peptide could be investigated in various mouse models of inflammation, including but not limited to:
-
Sepsis: To explore its potential to modulate the systemic inflammatory response.
-
Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS): To investigate its effects on pulmonary inflammation and edema.
-
Inflammatory Bowel Disease (IBD): To assess its role in modulating gut inflammation.
-
Neuroinflammation: To study its impact on inflammatory processes in the central nervous system.
-
Autoimmune Diseases (e.g., Rheumatoid Arthritis, Psoriasis): To determine its potential to modulate autoimmune responses.
Quantitative Data Summary (Based on C3a/C3aR Signaling)
Due to the lack of in vivo studies with C3a(70-77), the following table summarizes quantitative data from studies investigating the broader C3a/C3aR axis in mouse models of inflammation. This data can serve as a reference for designing experiments with the C3a(70-77) peptide.
| Model of Inflammation | Mouse Strain | Treatment | Key Quantitative Findings | Reference |
| Uropathogenic E. coli-induced Kidney Injury | C57BL/6 | C3aR agonist | Reduced bacterial load in the kidney; Decreased renal tissue injury. | [6] |
| Imiquimod-induced Psoriasiform Dermatitis | C57BL/6 | C3aR agonist | Inhibited keratinocyte proliferation. | [7] |
| Zymosan-induced Peritonitis | C57BL/6 | Chemerin-derived peptide (C15) acting on ChemR23 | Suppressed neutrophil (63%) and monocyte (62%) recruitment; Reduced pro-inflammatory mediator expression. | [8] |
| TNBS-induced Colitis | Not Specified | Engineered cyclic peptide (cyc-MC12) | Significantly reduced weight loss at day 3. | [9] |
| LPS-induced Sepsis | Murine | C-terminal amidated hybrid peptide (CTP-NH2) | Enhanced anti-inflammatory activity and lower cytotoxicity compared to the non-amidated peptide. | [10] |
Experimental Protocols (Adapted from C3a/C3aR Studies)
The following are generalized protocols for inducing inflammation in mouse models where the C3a/C3aR axis has been studied. These can be adapted for testing the effects of C3a(70-77).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Sepsis Model)
Objective: To induce a systemic inflammatory response to evaluate the therapeutic potential of C3a(70-77).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
C3a(70-77) peptide, sterile and endotoxin-free
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a stock solution of LPS in sterile saline. A common dose for inducing sepsis is 5-10 mg/kg.
-
Prepare the C3a(70-77) peptide solution in sterile saline. The optimal dose will need to be determined empirically, but based on related peptide studies, a range of 1-10 mg/kg could be a starting point.[9]
-
Administer C3a(70-77) or vehicle (saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration (pre- or post-LPS challenge) will depend on the experimental question (prophylactic vs. therapeutic effect).
-
After the desired pre-treatment time (e.g., 30 minutes to 1 hour), administer LPS (e.g., 10 mg/kg) via i.p. injection.
-
Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals.
-
At a predetermined time point (e.g., 4, 8, or 24 hours post-LPS), euthanize the mice and collect blood and tissues for analysis.
-
Outcome Measures:
-
Cytokine levels in serum: Measure levels of TNF-α, IL-6, IL-1β, etc., using ELISA or multiplex assays.
-
Organ damage markers: Assess markers of liver (ALT, AST) and kidney (BUN, creatinine) function in the serum.
-
Histopathology: Examine tissue sections (e.g., lung, liver, kidney) for signs of inflammation and injury (e.g., inflammatory cell infiltration, edema).
-
Survival: In a separate cohort, monitor survival over a longer period (e.g., 72 hours).
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasiform Dermatitis
Objective: To induce a localized skin inflammation model resembling psoriasis to assess the topical or systemic effects of C3a(70-77).
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
C3a(70-77) peptide formulated for topical or systemic administration
-
Calipers for measuring ear thickness
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved dorsal skin and/or one ear for 5-7 consecutive days.
-
Administer C3a(70-77) either topically to the inflamed area or systemically (i.p. or i.v.) at a predetermined dose and frequency.
-
Monitor the severity of skin inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI, assessing erythema, scaling, and thickness).
-
Measure ear thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin tissue for analysis.
-
Outcome Measures:
-
Histopathology: Examine skin sections for epidermal thickening (acanthosis), inflammatory cell infiltration, and other psoriatic features.
-
Gene expression: Analyze the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in the skin using RT-qPCR.
-
Protein levels: Measure protein levels of inflammatory markers in skin homogenates using ELISA or Western blotting.
-
Signaling Pathways and Visualizations
The C3a receptor (C3aR) is a G protein-coupled receptor (GPCR). Upon binding of C3a, it can activate several intracellular signaling pathways. While the specific signaling cascade for C3a(70-77) is not fully elucidated, it is hypothesized to interact with C3aR and trigger similar downstream events.
C3aR Signaling Pathway in Macrophages
Caption: C3aR signaling in macrophages.
Experimental Workflow for In Vivo Mouse Model of Inflammation
Caption: General experimental workflow.
Conclusion
The C3a(70-77) peptide represents an understudied fragment of the C3a anaphylatoxin. While direct in vivo evidence in mouse models of inflammation is currently lacking, its structural relationship to C3a and its observed in vitro activity on macrophages suggest it may play a role in modulating inflammatory responses. The provided application notes and protocols, adapted from studies on the broader C3a/C3aR axis, offer a starting point for researchers interested in exploring the therapeutic potential of C3a(70-77) in various inflammatory diseases. Future studies are warranted to elucidate the specific in vivo functions, optimal dosing, and therapeutic efficacy of this peptide.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages [frontiersin.org]
- 6. The C3a/C3aR axis mediates anti-inflammatory activity and protects against uropathogenic E coli-induced kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement C3 deficient mice show more severe imiquimod-induced psoriasiform dermatitis than wild-type mice regardless of the commensal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An engineered cyclic peptide alleviates symptoms of inflammation in a murine model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation [frontiersin.org]
Protocol for Solid-Phase Synthesis of C3a (70-77) Peptide: A Detailed Guide for Researchers
Application Notes
This document provides a comprehensive protocol for the manual solid-phase synthesis of the C3a (70-77) peptide, an octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg. This peptide corresponds to the C-terminus of the human complement component C3a and exhibits a range of biological activities, including mast cell degranulation and smooth muscle contraction. The synthesis protocol detailed below utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions and versatility.
This guide is intended for researchers, scientists, and professionals in the field of drug development who have a foundational understanding of peptide chemistry and solid-phase synthesis techniques. The protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage, purification, and characterization. Additionally, this document includes a summary of the C3a receptor signaling pathway, providing context for the biological relevance of the synthesized peptide.
I. Materials and Reagents
Resins and Amino Acids
| Reagent | Supplier Recommendation | Notes |
| Fmoc-Arg(Pbf)-Wang Resin | Commercial Supplier | Pre-loaded resin simplifies the initial synthesis step. |
| Fmoc-Ala-OH | Commercial Supplier | |
| Fmoc-Leu-OH | Commercial Supplier | |
| Fmoc-Gly-OH | Commercial Supplier | |
| Fmoc-His(Trt)-OH | Commercial Supplier | Trityl (Trt) protection of the imidazole (B134444) side chain is recommended to prevent side reactions. |
| Fmoc-Ser(tBu)-OH | Commercial Supplier | Tert-butyl (tBu) protection of the hydroxyl side chain. |
Solvents and Reagents
| Reagent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Main solvent for washing and coupling reactions. |
| Dichloromethane (DCM) | ACS Grade | Solvent for resin swelling and washing. |
| Piperidine (B6355638) | Reagent Grade | For Fmoc deprotection. |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reactions. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Peptide Synthesis Grade | Coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Coupling additive to suppress racemization. |
| Trifluoroacetic acid (TFA) | Reagent Grade | For final cleavage of the peptide from the resin. |
| Thioanisole | Reagent Grade | Scavenger in the cleavage cocktail. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger in the cleavage cocktail. |
| Anisole | Reagent Grade | Scavenger in the cleavage cocktail. |
| Diethyl ether | ACS Grade, cold | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Mobile phase for HPLC purification. |
| Water | HPLC Grade | Mobile phase for HPLC purification. |
II. Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed manually in a fritted glass reaction vessel. The following steps constitute one cycle of amino acid addition and are repeated for each amino acid in the sequence, starting from the C-terminus (Arginine).
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of C3a (70-77).
Step-by-step Manual SPPS Protocol:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin (1 equivalent) in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm the presence of a free amine. A positive test (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence: Ala, Leu, Gly, Leu, His, Ser, Ala.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection (Step 2) one last time.
-
Final Washing: Wash the peptide-resin with DMF (5 times) followed by DCM (3 times) and dry under vacuum.
Peptide Cleavage and Deprotection
Cleavage Cocktail (Reagent R):
| Component | Volume Percentage |
| Trifluoroacetic acid (TFA) | 90% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 3% |
| Anisole | 2% |
Procedure:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add the freshly prepared and chilled Reagent R to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
Peptide Precipitation and Purification
Procedure:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide to obtain a white powder.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-35% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm |
Characterization
The purified peptide should be characterized by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Expected Results:
| Parameter | Expected Value |
| Crude Purity (by HPLC) | >70% |
| Purified Purity (by HPLC) | >95% |
| Molecular Weight (Calculated) | 827.97 g/mol |
| Molecular Weight (Observed by MS) | 828.0 ± 0.5 Da ([M+H]⁺) |
III. C3a Receptor Signaling Pathway
The C3a (70-77) peptide exerts its biological effects by interacting with the C3a receptor (C3aR), a G protein-coupled receptor.[1] The binding of C3a or its active fragments to C3aR initiates a cascade of intracellular signaling events.[1]
Signaling Pathway Diagram:
Caption: C3a receptor signaling pathway.
Upon binding of the C3a (70-77) peptide, the C3aR activates heterotrimeric G proteins, primarily of the Gαi and Gα12/13 families.[1] This activation leads to downstream signaling cascades, including the activation of the ERK1/2 pathway and an increase in intracellular calcium levels.[1] These signaling events ultimately mediate the various cellular responses attributed to C3a, such as inflammation and immune cell modulation.[1]
References
Application Notes and Protocols for Studying G Protein-Coupled Receptor Signaling Using C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement fragment C3a is a potent anaphylatoxin that exerts its effects through the G protein-coupled receptor, C3aR.[1][2][3] The C-terminal octapeptide of C3a, C3a (70-77), with the sequence H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH, has been identified as a functional agonist of the C3a receptor.[4] While it possesses a lower potency compared to the full-length C3a protein, typically exhibiting 1-2% of the biological activity, it serves as a valuable tool for investigating C3aR-mediated signaling pathways.[4][5] Its smaller size and synthetic accessibility make it a convenient ligand for a range of in vitro studies.
These application notes provide an overview of the C3aR signaling pathway and detailed protocols for utilizing C3a (70-77) in key functional assays to probe GPCR signaling, including calcium mobilization and chemotaxis assays.
C3a Receptor (C3aR) Signaling Pathway
Activation of the C3aR by agonists such as C3a (70-77) initiates a cascade of intracellular signaling events. The C3aR primarily couples to pertussis toxin (PTX)-sensitive Gαi and PTX-insensitive Gα12/13 proteins.[6] This coupling leads to the modulation of several downstream effector systems:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]
-
Activation of Phospholipase C (PLC): G protein activation can lead to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[8]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: C3aR signaling can activate the ERK1/2 pathway.[6][7]
-
Activation of PI3K/AKT Pathway: The PI3K/AKT signaling cascade can also be initiated downstream of C3aR activation.[7]
-
Activation of NF-κB Signaling: The C3a-C3aR axis has been shown to trigger the activation of the NF-κB signaling pathway.[9]
These signaling events culminate in various cellular responses, including chemotaxis, mast cell degranulation, and inflammatory mediator release.[2][6]
Quantitative Data Summary
The following table summarizes the available quantitative data for C3a (70-77) and related peptides in functional assays.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| C3a (70-77) | Calcium Mobilization | CHO-K1 cells expressing human C3aR | EC50 | 582 nM | [10] |
| Oryzatensin | Radioreceptor Assay | Guinea Pig Ileum Membranes | IC50 | 44 µM | [11] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the stimulation of C3aR with C3a (70-77).
Materials:
-
C3aR-expressing cells (e.g., CHO-K1-C3aR, U937, or RAW264.7)[2][10][12]
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
C3a (70-77) peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the C3aR-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium.
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, typically in the range of 1-5 µM in assay buffer.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing:
-
Gently remove the dye-loading solution.
-
Wash the cells twice with assay buffer to remove any extracellular dye.
-
After the final wash, add assay buffer to each well.
-
-
Assay Performance:
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject a serial dilution of C3a (70-77) into the wells. A typical concentration range to test would be from 1 nM to 10 µM.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For each concentration of C3a (70-77), determine the peak fluorescence response and subtract the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the C3a (70-77) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Chemotaxis Assay
This protocol describes a method to assess the chemotactic response of cells towards a gradient of C3a (70-77) using a Boyden chamber or similar transwell system.[13][14]
Materials:
-
Chemotaxis-responsive cells (e.g., mast cells, macrophages, or neutrophils)[2][14]
-
Chemotaxis chamber (e.g., Boyden chamber or 24-well plate with transwell inserts with appropriate pore size)
-
C3a (70-77) peptide
-
Chemotaxis buffer (e.g., serum-free medium containing 0.1% BSA)
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM)
-
Microscope or plate reader
Protocol:
-
Preparation:
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay to reduce basal migration.
-
Prepare a stock solution of C3a (70-77) and dilute it to various concentrations in chemotaxis buffer. A typical concentration range to test would be from 10 nM to 1 µM.
-
-
Assay Setup:
-
Add the C3a (70-77) dilutions to the lower wells of the chemotaxis chamber. Include a negative control with chemotaxis buffer alone.
-
Resuspend the starved cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Carefully place the transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with a 0.5% Crystal Violet solution in 25% methanol for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
The migrated cells can be counted in several fields of view under a microscope.
-
Alternatively, the stain can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Plot the number of migrated cells or absorbance against the concentration of C3a (70-77) to generate a chemotactic profile.
-
Conclusion
The C3a (70-77) peptide is a valuable research tool for dissecting the signaling pathways mediated by the C3a receptor. The protocols provided herein offer standardized methods for assessing two key functional outputs of C3aR activation: calcium mobilization and chemotaxis. These assays can be adapted for screening novel C3aR modulators and for further characterizing the intricate roles of the C3a/C3aR axis in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | C3a receptor binds anaphylatoxin C3a [reactome.org]
- 4. C3a (70-77) - 1 mg [anaspec.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Studies on the ileum-contracting mechanisms and identification as a complement C3a receptor agonist of oryzatensin, a bioactive peptide derived from rice albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complement Fragment C3a Controls Mutual Cell Attraction during Collective Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Stimulation of Human Mast Cells with C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of innate immunity, and its activation products, the anaphylatoxins C3a and C5a, are potent inflammatory mediators. C3a exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune cells, including human mast cells. The C-terminal octapeptide of C3a, corresponding to amino acid residues 70-77 (ASHLGLAR), has been identified as the active site of the molecule. This peptide, C3a (70-77), can mimic the biological activities of the full-length C3a molecule, albeit at a lower potency, and serves as a valuable tool for studying C3aR-mediated signaling and mast cell activation.[1]
These application notes provide detailed protocols for the in vitro stimulation of human mast cells with the C3a (70-77) peptide, methods for assessing mast cell activation, and an overview of the expected cellular responses and signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the stimulation of human mast cells with C3a. Based on available literature, C3a (70-77) is estimated to have 1-2% of the biological activity of the full C3a molecule.[1] The expected effective concentrations for C3a (70-77) in the tables are therefore extrapolated from the data available for C3a. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Table 1: Dose-Response of C3a in Human Mast Cell Line (LAD2)
| Agonist | Endpoint | Cell Line | Effective Concentration (EC50) | Maximal Response |
| C3a | Degranulation (β-hexosaminidase release) | LAD2 | ~3 nM | ~75% release |
| C3a (70-77) (extrapolated) | Degranulation (β-hexosaminidase release) | LAD2 | ~150 - 300 nM | Expected to be similar to C3a but at higher concentrations |
Table 2: Chemotactic and Calcium Mobilization Responses in Human Mast Cell Line (HMC-1)
| Agonist | Endpoint | Cell Line | Optimal Concentration |
| C3a | Chemotaxis | HMC-1 | 100 nM (1 µg/mL) |
| C3a (70-77) (extrapolated) | Chemotaxis | HMC-1 | ~5 - 10 µM |
| C3a | Calcium Mobilization ([Ca2+]i) | HMC-1 | 10 - 100 nM |
| C3a (70-77) (extrapolated) | Calcium Mobilization ([Ca2+]i) | HMC-1 | ~0.5 - 5 µM |
Experimental Protocols
Protocol 1: Culture of Human Mast Cell Lines (HMC-1 and LAD2)
This protocol describes the routine maintenance of the human mast cell lines HMC-1 and LAD2, which are commonly used models for studying C3a-mediated activation.
Materials:
-
HMC-1 or LAD2 cells
-
Iscove's Modified Dulbecco's Medium (IMDM) for HMC-1
-
StemPro-34 SFM for LAD2
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant human Stem Cell Factor (rhSCF) for LAD2
-
L-Glutamine
-
Sterile tissue culture flasks (T-25 or T-75)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
HMC-1 Culture Medium:
-
IMDM supplemented with 10% heat-inactivated FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
LAD2 Culture Medium:
-
StemPro-34 SFM supplemented with 100 ng/mL rhSCF and 1% Penicillin-Streptomycin.
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed culture medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 0.5 x 10^5 and 1 x 10^6 cells/mL. For subculturing, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium at the desired seeding density.
Protocol 2: In Vitro Stimulation of Human Mast Cells with C3a (70-77)
This protocol outlines the general procedure for stimulating human mast cells with the C3a (70-77) peptide for subsequent analysis of cellular responses.
Materials:
-
Cultured human mast cells (HMC-1 or LAD2)
-
C3a (70-77) peptide (lyophilized)
-
Sterile, endotoxin-free water or appropriate buffer for peptide reconstitution
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
Microcentrifuge tubes
-
96-well plates or other appropriate culture vessels
Procedure:
-
Reconstitution of C3a (70-77): Reconstitute the lyophilized C3a (70-77) peptide in sterile, endotoxin-free water or a recommended buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Preparation:
-
Harvest mast cells from culture by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with the assay buffer (e.g., HBS).
-
Resuspend the cells in the assay buffer to the desired density (e.g., 1 x 10^6 cells/mL).
-
-
Stimulation:
-
Prepare serial dilutions of the C3a (70-77) peptide in the assay buffer to achieve the desired final concentrations. Due to its lower potency, a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.
-
Add the cell suspension to the wells of a 96-well plate or other culture vessel.
-
Add the diluted C3a (70-77) peptide to the respective wells. Include a vehicle control (assay buffer without peptide).
-
Incubate at 37°C for the desired time period. The incubation time will vary depending on the endpoint being measured (e.g., minutes for calcium mobilization, 30-60 minutes for degranulation).
-
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[2]
Materials:
-
Stimulated mast cell supernatants and cell lysates (from Protocol 2)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (0.1% in assay buffer)
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Following stimulation with C3a (70-77) as described in Protocol 2, centrifuge the 96-well plate at 450 x g for 5 minutes at 4°C.
-
Carefully collect the supernatants and transfer them to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the remaining cell pellets by adding 0.1% Triton X-100.
-
Prepare the pNAG substrate solution by dissolving it in citrate buffer to a final concentration of 1 mM.
-
Add an equal volume of the pNAG solution to each well containing the supernatant or cell lysate.
-
Incubate the plate at 37°C for 1.5 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
-
% Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
Protocol 4: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration ([Ca2+]i) upon mast cell stimulation.
Materials:
-
Human mast cells (e.g., HMC-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) with and without calcium
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Loading:
-
Harvest and wash mast cells as described in Protocol 2.
-
Resuspend the cells in HBS containing a low concentration of Pluronic F-127 (e.g., 0.02%) and the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM).
-
Incubate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
-
Washing:
-
Wash the cells twice with HBS to remove extracellular dye.
-
Resuspend the cells in HBS.
-
-
Measurement:
-
Transfer the loaded cells to a cuvette for a fluorometer or a suitable imaging chamber for a microscope.
-
Record the baseline fluorescence for a short period.
-
Add the C3a (70-77) peptide at the desired concentration and continue recording the fluorescence changes over time. For HMC-1 cells, a rapid and transient increase in [Ca2+]i is expected.[3][4]
-
The change in fluorescence ratio (e.g., 340/380 nm for Fura-2) is proportional to the change in intracellular calcium concentration.
-
Signaling Pathways and Visualizations
Stimulation of the C3aR on human mast cells by C3a or C3a (70-77) initiates a signaling cascade through a pertussis toxin-sensitive Gi protein.[3][4] This leads to the activation of downstream effectors, resulting in cellular responses such as calcium mobilization, degranulation, and chemotaxis.[2][5]
Caption: C3a (70-77) signaling pathway in human mast cells.
Caption: Experimental workflow for C3a (70-77) stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Regulation of human mast cell and basophil function by anaphylatoxins C3a and C5a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Mobilization Assay Using C3a (70-77) in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring intracellular calcium mobilization in macrophages upon stimulation with the C3a peptide fragment (70-77). This assay is a valuable tool for studying the activation of the C3a receptor (C3aR), a G-protein coupled receptor (GPCR), and for screening potential agonists or antagonists.
Introduction
The complement component C3a is an anaphylatoxin that plays a crucial role in innate immunity.[1][2] It exerts its effects by binding to the C3a receptor (C3aR), a seven-transmembrane G-protein coupled receptor.[3] The C-terminal octapeptide of C3a, corresponding to amino acids 70-77, has been identified as the active region responsible for receptor binding and activation. Upon binding of C3a or its active fragments like C3a (70-77) to C3aR on macrophages, a signaling cascade is initiated.[4][5] This typically involves the activation of a Gq-type G-protein, which in turn activates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6] This transient increase in intracellular calcium is a key second messenger that triggers various downstream cellular responses in macrophages, including the release of pro-inflammatory mediators.[2][7]
This document provides a detailed protocol for monitoring this C3a (70-77)-induced calcium mobilization in macrophages using fluorescent calcium indicators.
Signaling Pathway
The binding of C3a (70-77) to the C3a receptor on macrophages initiates a signaling cascade that results in the release of intracellular calcium.
C3a (70-77) signaling pathway in macrophages.
Experimental Workflow
The general workflow for the calcium mobilization assay involves preparing the cells, loading them with a calcium-sensitive dye, stimulating with C3a (70-77), and measuring the change in fluorescence.
Experimental workflow for the calcium mobilization assay.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected results for a calcium mobilization assay using C3a (70-77) in the murine macrophage cell line RAW264.7.
| Parameter | Value | Reference |
| Cell Line | RAW264.7 | [4] |
| Seeding Density | 40,000 cells/well (96-well plate) | [4] |
| Agonist | C3a (70-77) peptide | [4] |
| Agonist Concentration | 1 µM | [4][8] |
| Calcium Indicator Dye | Fluo-4 NW | [4] |
| Dye Loading Time | 40 minutes | [4] |
| Dye Loading Temperature | 37°C | [4] |
| Measurement Wavelengths | Excitation: 485 nm, Emission: 535 nm | [4] |
| Expected Outcome | Significant increase in intracellular Ca2+ levels | [4] |
Detailed Experimental Protocols
This protocol is adapted from studies performing calcium mobilization assays in RAW264.7 macrophages.[4]
Materials and Reagents
-
Cells: RAW264.7 macrophage cell line.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
Peptide: C3a (70-77) peptide, synthetic.
-
Calcium Indicator: Fluo-4 NW (No Wash) Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
Cell Preparation
-
Cell Seeding:
-
Culture RAW264.7 cells in standard cell culture medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 cells per well.[4]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Calcium Assay Protocol
-
Dye Loading:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.
-
Add the dye solution to each well.
-
Incubate the plate for 40 minutes at 37°C and 5% CO2.[4]
-
-
Agonist Preparation:
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to the appropriate excitation (485 nm) and emission (535 nm) wavelengths for Fluo-4.[4]
-
Establish a baseline fluorescence reading for a short period (e.g., 20 seconds) before agonist addition.[4]
-
Use the automated injector to add the C3a (70-77) solution to the wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 0.5 seconds) for a defined period (e.g., 60 seconds) to capture the transient calcium peak.[4]
-
Data Analysis
-
Data Plotting:
-
Plot the fluorescence intensity as a function of time for each well.
-
The data should show a rapid increase in fluorescence upon addition of C3a (70-77), followed by a gradual decline.
-
-
Quantification:
-
The response can be quantified by measuring the peak fluorescence intensity or the area under the curve.
-
For dose-response experiments, plot the peak fluorescence intensity against the logarithm of the C3a (70-77) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that gives half-maximal response).
-
Conclusion
This calcium mobilization assay provides a robust and sensitive method to study the functional activity of the C3a fragment (70-77) on macrophages. It is a valuable tool for understanding the role of the C3a/C3aR axis in macrophage biology and for the discovery of novel modulators of this important inflammatory pathway. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this assay in their laboratories.
References
- 1. Species-specific differences in regulation of macrophage inflammation by the C3a–C3a receptor axis [hbsr.com]
- 2. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 3. The Anaphylatoxin C3a Receptor Expression on Human M2 Macrophages Is Down-Regulated by Stimulating the Histamine H4 Receptor and the IL-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Purinergic and Calcium Signaling in Macrophage Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of C3a (70-77) in Sepsis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system, a crucial component of innate immunity, plays a dual role in the pathogenesis of sepsis. Activation of the complement cascade generates potent inflammatory mediators, including the anaphylatoxin C3a. While C3a is essential for a robust immune response, its excessive production during sepsis can contribute to a "cytokine storm" and subsequent tissue damage. The C-terminal octapeptide of C3a, C3a (70-77), has been identified as a key region for receptor binding and activation. This document provides detailed application notes and protocols for the use of C3a (70-77) in preclinical sepsis research models, offering insights into its potential as a therapeutic target.
Mechanism of Action of C3a and its Receptor
C3a exerts its biological effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells, including macrophages, mast cells, and endothelial cells. The binding of C3a, or its active fragment C3a (70-77), to C3aR initiates a cascade of intracellular signaling events. This activation primarily involves the Gαi and Gαq subunits of the G protein complex. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[1][2][3][4][5][6][7]
C3a Receptor Signaling Pathway
Application in Sepsis Research Models
The C3a (70-77) peptide can be utilized in various in vivo and in vitro models to investigate the role of the C3a-C3aR axis in the pathophysiology of sepsis.
In Vivo Sepsis Models
Two of the most widely used and clinically relevant animal models of sepsis are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration.
1. Cecal Ligation and Puncture (CLP) Model
The CLP model mimics human peritonitis-induced sepsis by inducing a polymicrobial infection.
Experimental Workflow:
2. Lipopolysaccharide (LPS) - Induced Sepsis Model
This model induces a systemic inflammatory response by administering a component of the outer membrane of Gram-negative bacteria.
Experimental Workflow:
Quantitative Data from Sepsis Models
While specific data for the C3a (70-77) peptide in sepsis models is limited in the publicly available literature, the following tables summarize representative data from studies using C3aR agonists or investigating the effects of C3a in similar models. These provide an expected range of outcomes when studying C3a (70-77).
Table 1: Effect of C3aR Modulation on Survival Rate in CLP Sepsis Model
| Treatment Group | Survival Rate (%) | Time Point | Reference |
| CLP + Vehicle | 20 | 72 hours | [8] |
| CLP + Gentamicin | 90 | 72 hours | [8] |
| CLP + Sham | 81 | 28 days | [9] |
| CLP | 47 | 28 days | [9] |
| CLP + Vehicle | 17 | 7 days | [10] |
| CLP + HFIP | 77 | 7 days | [10] |
| CLP + Vehicle | 33.33 | 7 days | [11] |
| CLP + Ononin (50 mg/kg) | 66.66 | 7 days | [11] |
Table 2: Effect of C3aR Modulation on Inflammatory Cytokines in LPS Sepsis Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Time Point | Reference |
| Control | Not Detected | Not Detected | Not Detected | - | [12] |
| LPS (Wild-Type) | ~1500 | ~3000 | ~150 | 4 hours | [12] |
| LPS (C3aR-/-) | ~2500 | ~4000 | ~430 | 4 hours | [12] |
| LPS + Vehicle | ~4500 | ~12000 | - | 1 hour (TNF-α), 4 hours (IL-6) | [2] |
| LPS + ATL313 | ~2500 | ~10000 | - | 1 hour (TNF-α), 4 hours (IL-6) | [2] |
Table 3: Effect of C3aR Modulation on Organ Damage Markers in Sepsis Models
| Model | Treatment Group | Creatinine (mg/dL) | BUN (mg/dL) | ALT (U/L) | AST (U/L) | Reference |
| CLP | Low-Risk | 0.19 | 75 | - | - | [13] |
| CLP | High-Risk | 0.40 | 141 | - | - | [13] |
| LPS | Control | - | - | ~25 | ~50 | [14] |
| LPS | LPS | - | - | ~75 | ~150 | [14] |
| LPS | LPS + SPIONs | - | - | ~40 | ~80 | [14] |
In Vitro Sepsis Models
1. Macrophage Stimulation Assay
This assay assesses the direct effect of C3a (70-77) on cytokine production in macrophages, key players in the septic inflammatory response.
2. Endothelial Cell Permeability Assay
This assay evaluates the impact of C3a (70-77) on the integrity of the endothelial barrier, which is often compromised during sepsis, leading to vascular leakage.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
21-gauge needle
-
Sterile saline
-
C3a (70-77) peptide
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50% ligation for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer fluid resuscitation with pre-warmed sterile saline (e.g., 50 mL/kg, subcutaneously).
-
Administer C3a (70-77) or vehicle control at the desired dose and route (e.g., intraperitoneally or intravenously) at a specified time point (e.g., 1 hour post-CLP).
-
Monitor the animals for signs of sepsis and survival for a predetermined period (e.g., 7 days).
-
At selected time points, collect blood and tissues for analysis of inflammatory markers and organ damage.
Protocol 2: Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
C3a (70-77) peptide
-
Vehicle control
Procedure:
-
Administer LPS intraperitoneally at a dose known to induce a septic phenotype (e.g., 5-10 mg/kg).
-
Administer C3a (70-77) or vehicle control at the desired dose and route, either before, concurrently with, or after LPS administration.
-
Monitor the animals for signs of sepsis and survival.
-
Collect blood and tissues at various time points for analysis.
Protocol 3: Macrophage Stimulation with C3a (70-77)
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium
-
C3a (70-77) peptide
-
LPS (as a co-stimulant, if desired)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Plate macrophages at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of C3a (70-77) (e.g., 10-1000 nM). If investigating synergistic effects, co-stimulate with a low dose of LPS (e.g., 10 ng/mL).
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA.
Protocol 4: Endothelial Cell Permeability Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-dextran (e.g., 40 kDa)
-
C3a (70-77) peptide
-
LPS or TNF-α (as a positive control for increased permeability)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with C3a (70-77) at various concentrations for a predetermined time (e.g., 4-6 hours). Include a positive control group treated with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).
-
Add FITC-dextran to the upper chamber of each well.
-
Incubate for a defined period (e.g., 1 hour).
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples using a fluorometer to determine the amount of FITC-dextran that has passed through the endothelial monolayer. Increased fluorescence indicates increased permeability.
Conclusion
The C3a (70-77) peptide represents a valuable tool for dissecting the intricate role of the C3a-C3aR signaling axis in the complex pathophysiology of sepsis. The protocols and application notes provided herein offer a framework for researchers to investigate the therapeutic potential of targeting this pathway in preclinical models. Further studies utilizing this peptide are warranted to elucidate its precise effects on inflammatory responses, organ dysfunction, and survival in sepsis, ultimately paving the way for the development of novel therapeutic strategies for this devastating condition.
References
- 1. Evaluation of factors affecting mortality rate after sepsis in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Biomarkers for sepsis: more than just fever and leukocytosis—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ononin promotes survival rate in cecal ligation puncture-induced sepsis rat model by regulating inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.net [cellbiologics.net]
- 14. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Navigating the Nuances of C3a (70-77): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability, storage, and handling of the C3a (70-77) peptide. It also offers troubleshooting advice for common experimental hurdles and detailed protocols for key assays, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized C3a (70-77) peptide?
A1: For long-term storage, the lyophilized C3a (70-77) peptide should be kept at -20°C. For short-term storage, 4°C is acceptable.
Q2: What is the best way to reconstitute C3a (70-77)?
A2: Reconstitute the lyophilized peptide in sterile, distilled water or a buffer of your choice, such as Phosphate Buffered Saline (PBS). Briefly centrifuge the vial before opening to ensure that all the powder is at the bottom.
Q3: What are the recommended storage conditions for reconstituted C3a (70-77)?
A3: Aliquot the reconstituted peptide solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. It is advisable to use the reconstituted solution as soon as possible.
Q4: How many times can I freeze and thaw the reconstituted C3a (70-77) solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity. Aliquoting the reconstituted solution is the best practice.
Q5: My C3a (70-77) is not showing activity in my calcium flux assay. What could be the issue?
A5: Several factors could contribute to this issue:
-
Improper Storage: The peptide may have degraded due to incorrect storage or multiple freeze-thaw cycles.
-
Cell Health: Ensure your cells are healthy, viable, and are known to express the C3a receptor (C3aR).
-
Receptor Desensitization: Prolonged exposure or high concentrations of the agonist can lead to receptor desensitization.
-
Assay Conditions: Verify the concentration of the peptide, incubation times, and the functionality of your calcium indicator dye.
Q6: What is the primary signaling pathway activated by C3a (70-77)?
A6: C3a (70-77) is an agonist for the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). Upon binding, it primarily signals through the Gαi subunit, leading to an increase in intracellular calcium concentration ([Ca2+]i). It can also modulate other downstream pathways, including the ERK, JAK/STAT, and GSK3β signaling cascades.
Data Presentation: Stability of C3a (70-77)
Disclaimer: Quantitative stability data for the specific C3a (70-77) fragment is limited. The following tables are based on general recommendations for peptide storage and available data for the full-length C3a protein. Users should perform their own stability tests for critical applications.
Table 1: Recommended Storage Conditions for Lyophilized C3a (70-77)
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | Up to 12 months |
| Short-term | 4°C | Up to 2 weeks |
Table 2: Estimated Stability of Reconstituted C3a (70-77) in a Buffered Solution (pH 7.4)
| Temperature | Estimated Stability (Loss of Activity) |
| -20°C | < 5% loss over 3 months (with minimal freeze-thaw cycles) |
| 4°C | Significant degradation within 24-48 hours |
| Room Temperature (20-25°C) | Rapid degradation within a few hours |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to C3a (70-77) stimulation in a cell line expressing C3aR (e.g., RAW264.7 macrophages).
Materials:
-
C3a (70-77) peptide
-
C3aR-expressing cells (e.g., RAW264.7)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed the C3aR-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Stimulation: Using the instrument's injector, add a defined volume of C3a (70-77) solution at the desired concentration (e.g., 1 µM final concentration) to the wells.
-
Data Acquisition: Immediately after injection, continue to record the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the transient increase in intracellular calcium.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells (e.g., LAD2 cell line) upon stimulation with C3a (70-77).
Materials:
-
C3a (70-77) peptide
-
Mast cell line (e.g., LAD2)
-
Tyrode's buffer or other suitable buffer
-
Triton X-100 (for cell lysis - positive control)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well V-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation: Wash the mast cells with Tyrode's buffer and resuspend them to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Stimulation:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of C3a (70-77) at various concentrations to the respective wells.
-
For the positive control (maximum release), add 50 µL of 0.1% Triton X-100.
-
For the negative control (spontaneous release), add 50 µL of buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Enzyme Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Calculate Percent Degranulation:
-
% Degranulation = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizations
Caption: C3a (70-77) signaling pathway via the C3a receptor.
Caption: Experimental workflow for an intracellular calcium flux assay.
Troubleshooting low signal in C3a (70-77) ELISA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the C3a (70-77) ELISA assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the C3a (70-77) ELISA assay?
The C3a (70-77) ELISA is a quantitative sandwich enzyme-linked immunosorbent assay. A capture antibody specific for the C3a (70-77) peptide is pre-coated onto the wells of a microplate. When samples or standards are added, the C3a (70-77) antigen binds to the capture antibody. A second, biotinylated detection antibody that also recognizes C3a (70-77) is then added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. After a final wash, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of C3a (70-77) in the sample, which is quantified by measuring the absorbance at a specific wavelength.[1][2]
Q2: What types of samples can be used with this assay?
This assay is typically validated for use with biological fluids such as serum, plasma, and cell culture supernatants.[2][3][4] It is crucial to follow the recommended sample collection and preparation procedures to ensure accurate results. For plasma samples, EDTA or heparin are commonly used as anticoagulants.[2]
Q3: What are the storage conditions for the C3a (70-77) peptide standard?
The lyophilized C3a (70-77) peptide standard should be stored at -20°C for long-term stability, where it can be stable for up to 12 months. For short-term storage, 4°C is acceptable. Once reconstituted, the peptide solution should be stored at -20°C.[5]
Q4: What is the C3a (70-77) peptide?
C3a (70-77) is an octapeptide fragment corresponding to the C-terminus of the C3a anaphylatoxin, a component of the complement system.[6] This peptide fragment retains some of the biological activities of the full-length C3a molecule.[6]
Troubleshooting Guide: Low Signal
A weak or no signal is a common issue in ELISA assays. The following sections detail potential causes and solutions to help you troubleshoot your C3a (70-77) ELISA experiment.
Reagent and Sample Preparation Issues
| Potential Cause | Recommended Solution |
| Expired or improperly stored reagents | Verify the expiration dates on all kit components.[7] Ensure reagents have been stored at the recommended temperatures (typically 2-8°C for most components, with standards often stored frozen).[7] |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.[7] |
| Incorrect reagent preparation or dilution | Double-check all calculations and pipetting for the preparation of standards and working solutions.[8] Ensure all components are thoroughly mixed before use. |
| Degraded C3a (70-77) standard | Use a freshly prepared standard curve for each assay. Avoid repeated freeze-thaw cycles of the standard.[8] |
| Low analyte concentration in samples | The concentration of C3a (70-77) in your samples may be below the detection limit of the assay.[9] Consider concentrating your sample if possible, or ensure that the sample dilution is appropriate. |
| Sample matrix effects | Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.[10][11] To assess for matrix effects, you can perform a spike and recovery experiment by adding a known amount of the standard to your sample and comparing the measured value to the expected value.[10][11] If matrix effects are present, further dilution of the sample may be necessary.[10] |
Procedural and Technical Errors
| Potential Cause | Recommended Solution |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[9] Insufficient incubation can lead to incomplete binding. |
| Inadequate washing | Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies or antigen.[8] Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer can improve consistency. |
| Omission of a key reagent | Carefully review the protocol to ensure all reagents were added in the correct order. |
| Incompatible buffers | Some buffers may contain interfering substances. For example, sodium azide (B81097) is an inhibitor of HRP and should not be present in wash buffers or other reagents. |
| Plate reader settings are incorrect | Verify that the correct wavelength is being used for absorbance reading (typically 450 nm for TMB substrates after the addition of a stop solution).[1][3] |
| Pipetting errors | Ensure pipettes are properly calibrated and use fresh tips for each standard, sample, and reagent to avoid cross-contamination and inaccurate volumes.[8] |
Experimental Protocols
Standard ELISA Protocol Summary
Below is a generalized workflow for a C3a (70-77) sandwich ELISA. Note: Always refer to the specific protocol provided with your ELISA kit, as incubation times, temperatures, and reagent volumes may vary.
-
Prepare Reagents : Bring all reagents and samples to room temperature. Prepare serial dilutions of the C3a (70-77) standard and dilute samples as required.
-
Add Samples and Standards : Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubate : Cover the plate and incubate, typically for 1-2.5 hours at room temperature or 37°C.[1][2][3]
-
Wash : Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Add Detection Antibody : Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate : Cover the plate and incubate for 1 hour at room temperature or 37°C.[1][2][3]
-
Wash : Repeat the wash step.
-
Add Streptavidin-HRP : Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate : Cover the plate and incubate for 30-45 minutes at room temperature or 37°C.[1][2][3]
-
Wash : Repeat the wash step.
-
Add Substrate : Add 90-100 µL of TMB substrate to each well.
-
Incubate : Incubate in the dark for 15-30 minutes at room temperature.[1][2][3]
-
Add Stop Solution : Add 50 µL of stop solution to each well.
-
Read Plate : Measure the absorbance at 450 nm within 30 minutes.[1][3]
Visualizations
C3a (70-77) ELISA Workflow
Caption: A typical workflow for a C3a (70-77) sandwich ELISA.
Troubleshooting Logic for Low Signal
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Human C3a ELISA kit (ab279352) | Abcam [abcam.com]
- 5. biosave.com [biosave.com]
- 6. C3a (70-77) - 1 mg [anaspec.com]
- 7. biomatik.com [biomatik.com]
- 8. maxanim.com [maxanim.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 11. arp1.com [arp1.com]
Technical Support Center: Optimizing C3a (70-77) for Cell Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of the C3a anaphylatoxin C-terminal octapeptide, C3a (70-77), for various cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and how does it differ from full-length C3a?
A1: C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal region of the full-length C3a protein. It is known to be the active site of C3a and is responsible for its biological activity. However, C3a (70-77) generally exhibits about 1-2% of the potency of the full-length C3a molecule. This means that a higher concentration of C3a (70-77) is typically required to elicit a comparable cellular response to full-length C3a.
Q2: What is the mechanism of action for C3a (70-77)?
A2: C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[1][2][3][4] This binding activates intracellular signaling cascades. The primary signaling pathway in immune cells is mediated by the pertussis toxin-sensitive Gαi protein.[1][2][4] Activation of C3aR can also involve Gα12/13, leading to the activation of the ERK1/2 pathway and cytoskeletal changes.[1][2] A common downstream effect of C3aR activation is an increase in intracellular calcium concentration ([Ca2+]i).[1][4]
Q3: What are the common applications of C3a (70-77) in cell-based assays?
A3: C3a (70-77) is frequently used to study various cellular responses, including:
-
Calcium mobilization: Investigating the rapid increase in intracellular calcium levels following C3aR activation.
-
Mast cell degranulation: Studying the release of histamine (B1213489) and other inflammatory mediators from mast cells.
-
MAPK/ERK pathway activation: Assessing the phosphorylation of ERK1/2 as a downstream signaling event.
-
Chemotaxis: Examining the directed migration of cells, such as mast cells and eosinophils, in response to a C3a (70-77) gradient.[3]
-
Cytokine and chemokine release: Measuring the production and secretion of various inflammatory mediators.
Q4: Is C3a (70-77) cytotoxic to cells?
A4: While high concentrations of any peptide can potentially affect cell viability, studies focusing on the functional effects of C3a (70-77) have not reported significant cytotoxicity at typical working concentrations. However, it is always recommended to perform a cell viability assay (e.g., MTT or LDH assay) when using a new compound or a significantly higher concentration range in your specific cell type. One study reported that full-length C3a may reduce spontaneous release of label from cells, suggesting a potential protective effect rather than cytotoxicity.
Troubleshooting Guide
Issue 1: No or weak cellular response to C3a (70-77) stimulation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal C3a (70-77) Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the observed response. |
| Low C3a Receptor (C3aR) Expression | Verify the expression of C3aR on your target cells using techniques like flow cytometry, qPCR, or Western blot. Cell passage number can affect receptor expression; it is advisable to use cells at a consistent and lower passage number.[5] |
| Peptide Degradation | C3a (70-77) is a peptide and can be susceptible to degradation by proteases in serum-containing media or released from cells. Prepare fresh stock solutions and consider reducing serum concentration or using serum-free media during the stimulation period. Store peptide stocks at -20°C or -80°C and minimize freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize incubation time, temperature, and cell density for your specific assay. For signaling events like ERK phosphorylation, the peak response can be transient, so a time-course experiment is recommended. |
| Cell Health and Viability | Ensure that your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond optimally. Regularly check for mycoplasma contamination. |
Issue 2: High background signal in the absence of C3a (70-77).
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | High cell density can sometimes lead to increased basal activity. Optimize cell seeding density. Serum components can sometimes activate cells; consider a serum starvation period before stimulation, but be aware this can also affect cell health. |
| Mechanical Stimulation | Excessive pipetting or harsh handling of cells during the assay can cause cell activation and increase background. Handle cells gently. |
| Reagent Contamination | Ensure all buffers and media are sterile and free of contaminants that might activate cells. |
| Constitutive Receptor Activity | Some cell lines may exhibit constitutive (ligand-independent) C3aR activity. This can be difficult to control, but ensuring consistent cell culture practices can help minimize variability. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in C3a (70-77) Preparation | Prepare a large batch of C3a (70-77) stock solution and aliquot it to minimize variability between experiments. Avoid repeated freeze-thaw cycles of the same stock. |
| Inconsistent Cell Passage Number | Use cells within a narrow passage number range for all experiments, as receptor expression and signaling responses can change with prolonged culturing.[5] |
| Fluctuations in Assay Timing and Temperature | Standardize all incubation times and maintain a consistent temperature throughout the assay. For temperature-sensitive assays, consider using a water bath or incubator for all steps. |
| Variability in Reagent Addition | Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistent timing. For kinetic assays like calcium flux, automated injectors are recommended.[2] |
Quantitative Data Summary
The following tables summarize reported concentrations of C3a (70-77) used in various cell stimulation assays. These should be used as a starting point for optimizing the concentration for your specific experimental setup.
Table 1: C3a (70-77) Concentrations for Calcium Mobilization Assays
| Cell Type | Concentration | Readout | Reference |
| RAW264.7 macrophages | 1 µM | Intracellular Ca2+ increase | [6] |
| 3T3-L1 pre-adipocytes | ~100-fold less potent than C3a | Intracellular Ca2+ increase | |
| Human Mast Cells | Not specified for C3a (70-77), but full-length C3a EC50 is ~3.3 µM | Histamine release (Ca2+ dependent) |
Table 2: C3a (70-77) Concentrations for Other Functional Assays
| Cell Type | Assay | Concentration | Effect | Reference |
| Human T lymphocytes | LIF generation | 10⁻⁸ M | 50% inhibition | |
| Rat Mast Cells | Histamine Release | EC50 ~10.9-25.1 µM (for C-terminal analogues) | Degranulation | |
| Guinea Pig Ileum | Contraction | 1-2% of C3a activity | Smooth muscle contraction |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium flux in response to C3a (70-77) stimulation using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight in their standard growth medium.
-
-
Dye Loading:
-
Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The final dye concentration will need to be optimized for your cell type but is typically in the range of 1-5 µM.
-
Aspirate the culture medium from the wells and wash once with the assay buffer.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the dye-loading solution and wash the cells 2-3 times with fresh assay buffer to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Add fresh assay buffer to each well.
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes) before adding the agonist.
-
-
C3a (70-77) Stimulation:
-
Prepare a 2X or 10X stock solution of C3a (70-77) at various concentrations in the assay buffer.
-
Using an automated injector or a multichannel pipette, add the C3a (70-77) solution to the wells while continuously recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the response against the C3a (70-77) concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blot following C3a (70-77) stimulation.
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 4-16 hours prior to stimulation.
-
-
C3a (70-77) Stimulation:
-
Prepare C3a (70-77) solutions at different concentrations in serum-free medium.
-
Aspirate the starvation medium and add the C3a (70-77) solutions to the cells.
-
Incubate for a predetermined time (typically 5-15 minutes, which should be optimized in a time-course experiment).
-
-
Cell Lysis:
-
Quickly aspirate the stimulation medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the fold change in p-ERK/total ERK ratio relative to the unstimulated control against the C3a (70-77) concentration.
-
Visualizations
C3a (70-77) Signaling Pathway
Caption: Simplified signaling pathway of C3a (70-77) via the C3a receptor.
Experimental Workflow: Calcium Mobilization Assay
Caption: General workflow for a C3a (70-77) induced calcium mobilization assay.
Experimental Workflow: ERK Phosphorylation (Western Blot)
Caption: Workflow for analyzing ERK phosphorylation in response to C3a (70-77).
References
- 1. icdar.org [icdar.org]
- 2. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled calcium flux measurement by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture and passaging alters gene expression pattern and proliferation rate in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
C3a (70-77) peptide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the C3a (70-77) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the C3a (70-77) peptide?
A1: C3a (70-77) is an octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR)[1][2]. It corresponds to the C-terminal region of the human complement component C3a anaphylatoxin[1][3][4]. While it is a fragment of the full C3a protein, it retains 1-2% of its biological activity, including the ability to induce histamine (B1213489) release, contract smooth muscle tissue, and modulate lymphocyte functions[1][3].
Q2: What are the common challenges when working with C3a (70-77)?
A2: The primary challenge is achieving and maintaining its solubility in aqueous solutions. Due to its amino acid composition, the peptide can be prone to aggregation and precipitation if not handled correctly. Factors like the choice of solvent, pH, concentration, and storage conditions are critical for successful experiments[5][6].
Q3: What is the impact of the Trifluoroacetate (TFA) salt on the peptide?
A3: C3a (70-77) is often supplied as a TFA salt, which is a remnant from the HPLC purification process. The presence of TFA can enhance the peptide's overall solubility in aqueous solutions. However, it's important to note that the TFA salt contributes to the total mass of the product, so the net peptide content is typically greater than 80%[7]. For most in vitro assays, residual TFA levels do not interfere with the results[7].
Q4: How should I store the lyophilized powder and reconstituted solutions?
A4:
-
Lyophilized Powder: Store sealed and away from moisture. For long-term storage, -80°C is recommended for up to 2 years, while -20°C is suitable for up to 1 year[3]. Short-term storage at 4°C is also possible[8].
-
Reconstituted Solutions: Once dissolved, it is best to prepare fresh solutions for immediate use[3]. If storage is necessary, aliquot the solution to prevent repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month[3].
Troubleshooting Guide: Solubility Issues
Q5: My C3a (70-77) peptide won't dissolve in water or buffer. What should I do?
A5: This is a common issue. Follow the troubleshooting workflow below. The peptide's amino acid sequence contains hydrophobic residues, which can make direct dissolution in aqueous buffers difficult[5]. The general advice is to first use a small amount of an organic solvent to fully dissolve the peptide before diluting with your aqueous buffer[9].
Q6: I see precipitation or a cloudy solution after dissolving the peptide. How can I fix this?
A6: A cloudy or precipitated solution indicates that the peptide is not fully dissolved or is aggregating. Gentle warming and/or brief sonication can significantly aid dissolution[3][5]. Chilling the sample on ice between short bursts of sonication can prevent overheating while improving solubility[5]. If precipitation occurs after adding an aqueous buffer, the final concentration may be too high for that specific solvent mixture.
Q7: Can I use DMSO to dissolve C3a (70-77)?
A7: Yes, DMSO is a recommended solvent for initial dissolution, especially for hydrophobic peptides[4][5][10]. You can dissolve the peptide in a small amount of 100% DMSO and then slowly add your aqueous buffer to the desired final concentration. Be mindful that DMSO can be incompatible with certain cell-based assays at higher concentrations.
Quantitative Solubility Data
The solubility of C3a (70-77) can vary based on the solvent and the presence of counterions (e.g., TFA or acetate). The data below is compiled from various suppliers.
| Solvent | Reported Concentration | Conditions / Notes | Source(s) |
| H₂O (Water) | 100 mg/mL (106.61 mM) | Requires sonication to achieve dissolution. | [3][11] |
| PBS | 100 mg/mL (106.61 mM) | Requires sonication. | [3] |
| DMSO | 10 mM | Sonication is recommended. | [10] |
| DMSO | 55 mg/mL (62.22 mM) | For the acetate (B1210297) salt form. Sonication is recommended. | [4] |
Note: The final achievable concentration in your experimental buffer may be lower after dilution from an organic stock solution.
Experimental Protocols
Protocol 1: Reconstitution of C3a (70-77) Peptide
This protocol provides a general procedure for solubilizing lyophilized C3a (70-77).
Materials:
-
Lyophilized C3a (70-77) peptide
-
Sterile, distilled water or sterile PBS
-
(Optional) DMSO or 10% acetic acid
-
Benchtop centrifuge
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation: Before opening, centrifuge the vial at low speed (e.g., 10,000 x g for 5 minutes) to pellet all the lyophilized powder at the bottom of the tube[5][8].
-
Equilibration: Allow the vial to warm to room temperature before opening to avoid condensation[5].
-
Initial Dissolution (Recommended Method):
-
For a basic peptide like C3a (70-77) (positive net charge), initial dissolution in a slightly acidic solution can be beneficial. Add a small volume of 10% acetic acid to the vial.
-
Alternatively, for hydrophobic peptides, add a minimal volume of 100% DMSO to the vial to fully dissolve the powder[9].
-
-
Aiding Dissolution:
-
Final Dilution: Once the peptide is in a clear solution, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration.
-
Confirmation: A successfully solubilized peptide will result in a clear, particle-free solution[5]. If the solution appears cloudy, it may be oversaturated or aggregated. Further sonication or dilution may be required.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots and store them at -20°C or -80°C[3].
Visualizations
C3a Receptor (C3aR) Signaling Pathway
The C3a (70-77) peptide acts as an agonist at the C3a receptor (C3aR), a G protein-coupled receptor. Its binding initiates several downstream signaling cascades.
Caption: C3aR signaling cascade upon peptide binding.
Troubleshooting Workflow for C3a (70-77) Solubility
This workflow provides a step-by-step guide to address common solubility problems.
Caption: Step-by-step workflow for dissolving C3a (70-77).
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C3a 70-77 acetate | TargetMol [targetmol.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. C3a (72-77) (human) peptide [novoprolabs.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. C3a 70-77 2TFA(63555-63-5(free base)) | Complement System | TargetMol [targetmol.com]
- 11. labsolu.ca [labsolu.ca]
How to reduce variability in C3a (70-77) functional assays
Welcome to the technical support center for C3a (70-77) functional assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and how does its activity compare to full-length C3a?
A1: C3a (70-77) is an octapeptide corresponding to the C-terminus of the C3a anaphylatoxin.[1][2] On a molar basis, it possesses approximately 1-2% of the biological activity of the full-length C3a protein.[1][2] Its functions include inducing the release of vasoactive amines from mast cells, causing smooth muscle contraction, and increasing vascular permeability.[2]
Q2: What are the most common functional assays for C3a (70-77)?
A2: Common functional assays to characterize the activity of C3a (70-77) include:
-
Intracellular Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration upon C3a receptor (C3aR) activation.[3][4][5]
-
Mast Cell Degranulation Assays: To quantify the release of mediators like histamine (B1213489) or β-hexosaminidase from mast cells.[6][7][8]
-
Chemotaxis Assays: To assess the ability of the peptide to induce directed cell migration.[9][10][11]
Q3: What are the primary sources of variability in C3a (70-77) functional assays?
A3: The primary sources of variability in these cell-based assays are often related to:
-
Cell Culture Conditions: Inconsistent cell density, high passage numbers leading to phenotypic drift, and mycoplasma contamination can all introduce significant variability.
-
Reagent Quality and Handling: The quality and storage of C3a (70-77) peptide, as well as the consistency of serum and other critical reagents, are crucial. Complement proteins are labile, necessitating strict handling protocols.[4]
-
Assay Protocol Execution: Inconsistencies in incubation times, temperature, cell washing steps, and pipetting can lead to variable results. Automation can help reduce this variability.
-
Inter-individual Donor Variations: When using primary cells or serum from different donors, significant inter-individual variations in complement activation can be a major source of variability.[7]
Q4: How can I ensure the quality of my C3a (70-77) peptide?
A4: To ensure the quality of your C3a (70-77) peptide, it is recommended to:
-
Source the peptide from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC).
-
Upon receipt, aliquot the peptide and store it at -20°C or -80°C to minimize freeze-thaw cycles.
-
Reconstitute the peptide in a buffer recommended by the supplier and use it fresh or store aliquots at low temperatures.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Calcium Mobilization Assay
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix gently. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with a mock solution like PBS.[3] |
| Inconsistent Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time. Ensure consistent washing steps to remove excess dye.[3] |
| Cell Detachment | Use plates coated with an appropriate substrate (e.g., poly-L-lysine) to improve cell adherence. Handle plates gently during washing and reagent addition steps. |
| Inconsistent Compound Addition | Use an automated liquid handler or a multichannel pipette for precise and simultaneous addition of C3a (70-77) to the wells. |
Issue 2: Low Signal or No Response in Mast Cell Degranulation Assay
| Potential Cause | Recommended Solution |
| Low Mast Cell Purity or Viability | Use freshly isolated mast cells or a well-characterized cell line (e.g., LAD2). Check cell viability before starting the assay. |
| Suboptimal C3a (70-77) Concentration | Perform a dose-response experiment to determine the optimal concentration of C3a (70-77) for your specific mast cell type. |
| Inappropriate Buffer Conditions | Ensure the assay buffer contains the necessary cations (e.g., Ca2+ and Mg2+) for mast cell activation. |
| Incorrect Incubation Time | Optimize the incubation time for C3a (70-77) stimulation. A typical range is 10-60 minutes.[12] |
Issue 3: Inconsistent Results in Chemotaxis Assay
| Potential Cause | Recommended Solution |
| Incorrect Chemoattractant Gradient | Ensure the chemotaxis chamber is set up correctly to establish a stable chemoattractant gradient. |
| Cell Clumping | Prepare a single-cell suspension before adding cells to the upper chamber of the chemotaxis plate. |
| Suboptimal Cell Density | Titrate the number of cells seeded in the upper chamber to achieve an optimal signal-to-noise ratio. |
| Incorrect Pore Size of the Membrane | Select a membrane with a pore size that is appropriate for the size and migratory capacity of the cells being used. |
Quantitative Data Summary
Table 1: Potency of C3a and Related Peptides in Functional Assays
| Peptide | Assay | Cell Type | EC50 / IC50 | Reference |
| hC3a | Calcium Mobilization | HEK293-hC3aR | Kd = 8.7 ± 1.4 nM | [13] |
| hC3a | β-Arrestin Recruitment | HEK293-hC3aR1 | EC50 = 3.6 µM | [14] |
| C3a (70-77) | Lymphocyte Function Inhibition | Human Mononuclear Leukocytes | Significant at ≥ 10-7 M | [1] |
| mTLQP-21 | β-Arrestin Recruitment | HEK293-m*C3aR1 | EC50 = 0.055 µM | [14] |
| hTLQP-21 | β-Arrestin Recruitment | HEK293-hC3aR1 | EC50 = 16.9 µM | [14] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format using a cell line expressing the C3a receptor (e.g., HEK293-C3aR).
Materials:
-
HEK293-C3aR cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium-sensitive dye
-
Pluronic F-127
-
C3a (70-77) peptide
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: The day before the assay, seed HEK293-C3aR cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES).[3]
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.[3]
-
Incubate the plate at 37°C for 1 hour in the dark.[3]
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.[3]
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[3]
-
-
Calcium Mobilization Measurement:
-
Prepare serial dilutions of C3a (70-77) peptide in HBSS with 20 mM HEPES.
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Add the C3a (70-77) dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is for measuring degranulation in a mast cell line (e.g., LAD2).
Materials:
-
LAD2 mast cells
-
HEPES buffer containing 1 mg/mL BSA
-
C3a (70-77) peptide
-
p-nitrophenyl-N-acetyl-β-D-glucosamine (substrate)
-
0.1% Triton X-100 (for total release)
-
Stop solution (0.1 M Na2CO3/0.1 M NaHCO3)
-
96-well plates
Procedure:
-
Cell Seeding: Seed LAD2 cells (e.g., 1.0 x 104 cells/well) into a 96-well plate in 50 µL of HEPES buffer with BSA.[6]
-
Stimulation:
-
Enzyme Assay:
-
Measurement:
Chemotaxis Assay
This protocol uses a 96-well chemotaxis plate (e.g., Neuroprobe).
Materials:
-
Chemotactic cells (e.g., monocytes, neutrophils)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
C3a (70-77) peptide
-
96-well chemotaxis plate with a suitable pore size membrane
-
Fixation and staining reagents
Procedure:
-
Plate Preparation:
-
Add different concentrations of C3a (70-77) in assay medium to the lower wells of the chemotaxis plate.
-
Add medium alone to some wells as a negative control.
-
-
Cell Preparation: Resuspend cells in assay medium to the desired concentration (e.g., 1 x 107 cells/mL).[10]
-
Cell Addition: Place the membrane over the bottom plate and add the cell suspension to the upper wells.[10]
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a time sufficient for cell migration (e.g., 1-3 hours).
-
Cell Quantification:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane or the cells that have fallen into the lower wells.
-
Quantify the migrated cells by microscopy and image analysis or by using a fluorescent dye and a plate reader.
-
Visualizations
Caption: C3a Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for Assay Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C3a (70-77) - 1 mg [anaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 6. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. timothyspringer.org [timothyspringer.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Peptide/Receptor Co-evolution Explains the Lipolytic Function of the Neuropeptide TLQP-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C3a (70-77) Stability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C3a-derived peptide, C3a (70-77). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of C3a (70-77) in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with C3a (70-77) are inconsistent. What could be the cause?
A1: Inconsistent results with C3a (70-77) are often due to its degradation in the cell culture medium. The peptide is susceptible to enzymatic cleavage, which can significantly reduce its biological activity. The primary culprits are exopeptidases present in serum-supplemented media.
Q2: What enzymes are responsible for the degradation of C3a (70-77)?
A2: The two main enzymes responsible for the degradation of C3a and its C-terminal fragments like C3a (70-77) are:
-
Carboxypeptidase N (CPN): This enzyme is abundant in serum and cleaves the C-terminal arginine residue, which is critical for the biological activity of C3a and its analogues.
-
Mast Cell Chymase: This is a serine protease released by mast cells that can also degrade C3a.
Q3: How can I prevent the degradation of C3a (70-77) in my cell culture experiments?
A3: There are two primary strategies to prevent the degradation of C3a (70-77):
-
Use of Protease Inhibitors: Incorporating specific enzyme inhibitors into your cell culture medium can protect the peptide from degradation.
-
Modification of Cell Culture Conditions: Switching to a serum-free or reduced-serum medium can significantly decrease the concentration of degrading enzymes.
Q4: What protease inhibitors are recommended, and at what concentrations?
A4: For inhibiting the key enzymes, the following inhibitors are recommended:
-
For Carboxypeptidase N: DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (also known as 2-MGP or SCPN-INH) is a potent inhibitor. A starting concentration for in vitro experiments is not well-established in the literature, so a dose-response experiment is highly recommended to determine the optimal, non-toxic concentration for your specific cell line.
-
For Chymase: Chymostatin (B1668925) is an effective inhibitor. A working concentration of 10-100 µM is generally recommended.[1]
Q5: Are there any potential side effects of using these inhibitors in my cell culture?
A5: Yes, it is crucial to be aware of potential off-target effects. For instance, chymostatin is also known to inhibit other proteases like cathepsin L, which could influence cellular processes.[2] The CPN inhibitor 2-MGP has been reported to have anti-proliferative and pro-apoptotic effects in some contexts.[3][4] Therefore, it is essential to include appropriate controls in your experiments, such as vehicle-only controls and functional assays to ensure the observed effects are specific to C3a (70-77) activity.
Q6: What type of cell culture medium is best for maintaining C3a (70-77) stability?
A6: Serum-free media (SFM) or reduced-serum media (e.g., Opti-MEM) are highly recommended over traditional serum-supplemented media like DMEM with 10% FBS.[3][5][6][7][8] Serum is a major source of carboxypeptidase N and other proteases. By reducing or eliminating serum, you can significantly decrease the enzymatic degradation of your peptide.
Troubleshooting Guides
Issue 1: Rapid loss of C3a (70-77) activity even with inhibitors.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve for the inhibitor to find the optimal concentration for your specific experimental setup. |
| Inhibitor Instability | Prepare fresh stock solutions of inhibitors regularly and store them appropriately. Chymostatin solutions are stable for about a month at -20°C.[1] |
| Presence of Other Degrading Enzymes | Consider using a broad-spectrum protease inhibitor cocktail in addition to the specific inhibitors, but be mindful of potential off-target effects. |
| Incorrect pH of the Medium | Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and the stability of the peptide and inhibitors. |
Issue 2: Observed cytotoxicity after adding protease inhibitors.
| Possible Cause | Troubleshooting Step |
| Inhibitor Toxicity | Perform a cytotoxicity assay (e.g., MTT or neutral red uptake assay) to determine the maximum non-toxic concentration of the inhibitor for your cell line.[9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO for chymostatin) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Off-Target Effects | Investigate potential off-target effects of the inhibitor on your cell type. Review literature for known off-target activities and consider alternative inhibitors if necessary. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Protease Inhibitor
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Dilution Series: Prepare a serial dilution of the protease inhibitor (e.g., 2-MGP or chymostatin) in your chosen cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, XTT, or neutral red) to assess cell viability.
-
Data Analysis: Determine the highest concentration of the inhibitor that does not significantly reduce cell viability. This will be your maximum working concentration.
Protocol 2: Quantifying C3a (70-77) Degradation using ELISA
-
Experimental Setup: Culture your cells in different media conditions (e.g., serum-containing, serum-free, with and without inhibitors).
-
Spiking: Add a known concentration of C3a (70-77) to the cell culture supernatant.
-
Time-Course Sampling: Collect aliquots of the supernatant at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Storage: Immediately store the collected samples at -80°C to prevent further degradation.
-
ELISA: Use a commercially available C3a ELISA kit to measure the concentration of C3a (or its stable metabolite C3a-desArg, depending on the kit's specificity) in your samples.[10][11][12][13] Follow the manufacturer's instructions for the assay.
-
Data Analysis: Plot the concentration of C3a (70-77) against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Recommended Starting Concentrations for Protease Inhibitors
| Inhibitor | Target Enzyme | Recommended Starting Concentration | Key Considerations |
| DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (2-MGP) | Carboxypeptidase N | Dose-response required (start with low µM range) | Potential for cytotoxicity; perform viability assays. |
| Chymostatin | Chymase | 10 - 100 µM[1] | Can inhibit other proteases like cathepsin L.[2] |
Table 2: Comparison of Cell Culture Media for C3a (70-77) Stability
| Media Type | Key Characteristics | Expected C3a (70-77) Stability |
| DMEM + 10% FBS | High in proteases from serum. | Low |
| Opti-MEM | Reduced serum formulation. | Moderate |
| Serum-Free Medium (SFM) | Devoid of serum proteases. | High |
Visualizations
Caption: Enzymatic degradation pathways of C3a (70-77) and points of inhibition.
Caption: A logical workflow for optimizing experimental conditions.
Caption: Simplified C3a receptor (C3aR) signaling cascade.
References
- 1. US4816401A - Serum free cell culture medium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Serum-Free Media (SFM) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid | 77102-28-4 | FL171629 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. eaglebio.com [eaglebio.com]
Technical Support Center: C3a (70-77) Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C3a (70-77) peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls in experimental design.
FAQs and Troubleshooting
This section addresses specific issues you may encounter during your experiments with C3a (70-77).
Q1: My C3a (70-77) peptide shows low or no biological activity. What are the common causes and how can I troubleshoot this?
A1: Low or absent activity of the C3a (70-77) peptide is a frequent issue. Several factors can contribute to this problem. The C-terminal octapeptide of C3a, C3a (70-77), exhibits 1-2% of the biological activity of the full C3a molecule on a molar basis.[1] This inherently lower potency means that experiments must be designed with high sensitivity.
Troubleshooting Steps:
-
Peptide Integrity and Storage:
-
Verification: Confirm the sequence and purity of the synthesized peptide. The correct sequence is Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.[1]
-
Storage: Store the lyophilized peptide at -20°C for short-term and -80°C for long-term storage to prevent degradation.[2] Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
-
Solubility: C3a (70-77) is soluble in DMSO.[2] Ensure it is fully dissolved before use. For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells.
-
-
Experimental Conditions:
-
Receptor Expression: Verify that your cell system expresses the C3a receptor (C3aR). This can be confirmed by RT-PCR, western blot, or flow cytometry.[3]
-
Concentration Range: The C3a (70-77) peptide has significantly lower potency than full-length C3a.[1] You may need to use higher concentrations (micromolar range) to observe a biological effect.[3][4]
-
Tachyphylaxis and Receptor Desensitization: Repeated or prolonged exposure to C3a agonists can lead to a rapid decrease in cellular response, a phenomenon known as tachyphylaxis.[5][6][7] This is a critical consideration in experimental design. To mitigate this, ensure sufficient time between stimulations or use a single-dose experimental design where possible.
-
Q2: I am observing inconsistent results in my cell-based assays with C3a (70-77). What could be the source of this variability?
A2: Inconsistent results can be frustrating and can arise from several sources.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may respond differently.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
-
Serum Effects: Components in serum can sometimes interfere with the assay. Consider serum-starving the cells before the experiment or using a serum-free medium.[8]
-
-
Assay Protocol:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider using a multichannel pipette for consistency.[9]
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation and temperature fluctuations, leading to "edge effects."[9] It is good practice to avoid using the outer wells or to fill them with a buffer like PBS.[9]
-
Q3: How can I be sure that the effects I am observing are specifically mediated by the C3a receptor (C3aR)?
A3: Ensuring receptor specificity is crucial for the correct interpretation of your results.
Strategies for Confirming Specificity:
-
Use of Antagonists: Pre-treat your cells with a specific C3aR antagonist, such as SB290157, before stimulating with C3a (70-77).[10] A specific effect should be blocked or significantly reduced by the antagonist.[10]
-
Control Peptides:
-
Scrambled Peptide: Use a peptide with the same amino acid composition as C3a (70-77) but in a randomized sequence. This control should not elicit a response.[11]
-
C3a-desArg: The full-length C3a protein is rapidly inactivated in serum by the cleavage of its C-terminal arginine, resulting in C3a-desArg, which does not bind to C3aR.[12] While not a direct control for the C3a (70-77) peptide, it can be used in comparative studies to demonstrate the importance of the C-terminal arginine.
-
-
Knockdown or Knockout Models: If available, use cell lines or animal models where the C3aR gene has been knocked down (e.g., using siRNA) or knocked out.[3] The biological response to C3a (70-77) should be absent or significantly diminished in these systems.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for C3a (70-77) to aid in experimental design.
| Parameter | Value | Cell System/Assay | Source |
| Biological Activity | 1-2% of native C3a | Contraction of rodent ileum and uterus, mast cell degranulation | [1] |
| EC50 (Agonist) | ~25.3 nM - 66.2 nM (for de novo designed agonists) | C3aR-transfected rat basophilic leukemia cells (degranulation assay) | [4][13][14] |
| Effective Concentration | 1 µM | RAW264.7 macrophages (intracellular Ca2+ increase) | [3][15] |
| Storage (Lyophilized) | -20°C (short-term), -80°C (long-term) | N/A | [2] |
| Solubility | Soluble in DMSO | N/A | [2][16] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a common method for assessing the activation of Gq-coupled receptors like C3aR.
Principle: C3aR activation leads to the release of intracellular calcium stores.[9] This change in calcium concentration can be measured using fluorescent calcium indicators like Fluo-4 AM.[9]
Detailed Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an agent to prevent dye leakage (e.g., probenecid).[17]
-
Remove the culture medium and add the dye loading solution to each well.[9]
-
Incubate the plate at 37°C for 1 hour in the dark.[9]
-
Wash the cells with an appropriate buffer (e.g., HBSS with HEPES) to remove excess dye.[9]
-
-
Assay Execution:
-
Prepare serial dilutions of the C3a (70-77) peptide in the assay buffer. A typical concentration range to test is 1 nM to 10 µM.[9]
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the C3a (70-77) dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds to capture the peak response.[9]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
The response can be normalized to the baseline (ΔF/F_baseline).[9]
-
Plot the response against the peptide concentration to determine the EC50 value.
-
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemical gradient.
Principle: C3a is a known chemoattractant for various immune cells.[18] A chemotaxis assay can quantify the migratory response of cells towards a gradient of C3a (70-77).
Detailed Methodology (using a Boyden chamber or similar transwell system):
-
Cell Preparation:
-
Harvest cells and resuspend them in a serum-free medium.
-
Adjust the cell concentration to an appropriate density (e.g., 1 x 10^6 cells/mL).[8]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (this time will need to be optimized for your specific cell type, typically a few hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, migrated cells can be detached and quantified using a fluorescent dye like Calcein AM and a fluorescence plate reader.[8]
-
Visualizations
C3aR Signaling Pathway
The C3a receptor is a G-protein coupled receptor (GPCR) that can signal through multiple pathways.[18][19] Upon binding of C3a or its agonists, the receptor activates intracellular signaling cascades, primarily through Gαi and Gαq proteins, leading to various cellular responses including inflammation, chemotaxis, and cell survival.[18][20]
Caption: Simplified C3aR signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
A logical workflow is essential for reproducible results. The following diagram outlines the key steps for a calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Logical Relationships for Specificity Controls
This diagram illustrates the logical flow for designing experiments to confirm that the observed effects of C3a (70-77) are specifically mediated by its receptor, C3aR.
References
- 1. C3a (70-77) - 1 mg [eurogentec.com]
- 2. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Complement C3a activates astrocytes to promote medulloblastoma progression through TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complement Fragment C3a Controls Mutual Cell Attraction during Collective Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C3a (complement) - Wikipedia [en.wikipedia.org]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. C3a 70-77 acetate | TargetMol [targetmol.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke [mdpi.com]
- 20. researchgate.net [researchgate.net]
Improving reproducibility of C3a (70-77) induced chemotaxis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of chemotaxis experiments induced by the C3a (70-77) peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and consistency of your assays.
Troubleshooting Guide
Encountering variability in your C3a (70-77) chemotaxis assays? This guide addresses common problems and provides actionable solutions to get your experiments back on track.
| Problem | Potential Cause | Recommended Solution |
| High Background Migration (High signal in negative control) | - Cell health is suboptimal. - Serum components in the assay medium. - Mechanical stress during cell handling. | - Ensure cells are in the logarithmic growth phase with high viability. - Use serum-free media for both cell suspension and the lower chamber in negative controls.[1] - Handle cells gently and avoid vigorous pipetting. |
| No or Low Cell Migration | - C3a (70-77) peptide concentration is suboptimal. - Incubation time is too short. - Boyden chamber pore size is incorrect for the cell type. - Cells are not responsive to C3a (70-77). - Peptide quality is poor (impurities, degradation). | - Perform a dose-response curve to determine the optimal concentration (typically in the nM to µM range). - Optimize incubation time (typically 1-4 hours, but can be cell-type dependent). - Select a pore size that is smaller than the cell diameter to prevent passive movement.[1] - Confirm C3a receptor (C3aR) expression on your cells of interest. - Use high-purity (>95%) synthetic peptides and perform quality control.[2][3] |
| Inconsistent Results Between Replicates/Experiments | - Inconsistent cell seeding density. - Variability in peptide preparation and handling. - Contamination of the peptide stock (e.g., endotoxins, TFA).[2][4] - Edge effects in multi-well plates. | - Ensure a homogenous cell suspension and accurate cell counting for consistent seeding. - Aliquot lyophilized peptide upon receipt and avoid repeated freeze-thaw cycles. - Use endotoxin-free reagents and consider TFA removal services for sensitive cell-based assays.[2] - To mitigate edge effects, fill outer wells with sterile media or buffer and do not use them for experimental samples. |
| "Bell-Shaped" Dose-Response Curve | This is a normal physiological response in chemotaxis assays. | At very high concentrations of chemoattractant, receptor desensitization and saturation of the gradient can lead to reduced migration. This is an expected outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of C3a (70-77) to use for chemotaxis?
A1: The optimal concentration of C3a (70-77) is cell-type dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. As a starting point, concentrations ranging from 10 nM to 1 µM can be tested. For full-length C3a, optimal concentrations for mast cell chemotaxis have been reported around 10 nM to 100 nM.[5][6] The C3a (70-77) peptide may be less potent than the full-length protein.[7]
Q2: How long should I incubate my chemotaxis assay?
A2: Incubation time should be optimized for your specific cell type and experimental conditions. A general starting point is 1 to 4 hours. Shorter times may not allow for significant migration, while longer incubations can lead to chemokinesis (random migration) rather than chemotaxis and can degrade the chemotactic gradient.
Q3: Is serum starvation of my cells necessary before the assay?
A3: Yes, it is highly recommended to serum-starve your cells for 4 to 24 hours prior to the assay. Serum contains numerous growth factors and chemoattractants that can mask the effect of C3a (70-77) and increase background migration.[1][8] The starvation medium should ideally be the same basal medium used in the assay, supplemented with a low concentration of BSA (e.g., 0.1-0.5%).
Q4: What are the best positive and negative controls for a C3a (70-77) chemotaxis assay?
A4:
-
Negative Control: Cells in serum-free medium migrating towards serum-free medium in the lower chamber. This establishes the baseline random migration.
-
Positive Control: Cells in serum-free medium migrating towards a known potent chemoattractant for your cell type (e.g., 10% FBS or another chemokine). This confirms the cells are capable of migration.
-
Vehicle Control: If your C3a (70-77) peptide is dissolved in a solvent (e.g., DMSO), include a control with the same concentration of the solvent in the lower chamber to rule out any effects of the vehicle.
Q5: My synthetic C3a (70-77) peptide is not inducing chemotaxis, but literature suggests it should. What could be the problem?
A5: Several factors could be at play:
-
Peptide Quality: The purity of synthetic peptides is crucial. Impurities from the synthesis process can inhibit or alter biological activity.[3][9] Ensure you are using a high-purity peptide (>95%).
-
Peptide Handling and Storage: Peptides can be sensitive to degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Store lyophilized peptide and stock solutions at -20°C or -80°C.
-
Contaminants: Trifluoroacetic acid (TFA) is often a byproduct of peptide synthesis and can be cytotoxic or otherwise interfere with cellular assays.[2][4] Similarly, endotoxin (B1171834) contamination can trigger inflammatory responses in immune cells, confounding the results.[2] Consider using TFA-removed and endotoxin-tested peptides.
Quantitative Data Summary
The following tables summarize key quantitative parameters for C3a-induced chemotaxis. Note that much of the available literature focuses on the full-length C3a protein; these values can serve as a reference for optimizing C3a (70-77) experiments, which may require higher concentrations due to potentially lower potency.[7]
Table 1: Optimal Concentrations for C3a-Induced Chemotaxis
| Cell Type | Chemoattractant | Optimal Concentration | Reference |
| Human Mast Cells (HMC-1) | C3a | 10 nM - 100 nM (1 µg/mL) | [5][6] |
| Human Mesenchymal Stem Cells | C3a | ~300 nM | [10] |
| Mouse Macrophage (RAW 246.7) | C3a | Not explicitly for chemotaxis, but 1µM C3a(70-77) induced Ca2+ flux | [11] |
Table 2: Recommended Boyden Chamber Parameters
| Cell Type | Recommended Pore Size (µm) | Reference |
| Mast Cells | 3 - 8 | [12] |
| Macrophages | 5 - 8 | [12] |
| Lymphocytes | 3 - 5 | [12] |
| Neutrophils | 3 | [13] |
Experimental Protocols
Detailed Protocol for C3a (70-77) Induced Chemotaxis using a Boyden Chamber Assay
This protocol provides a general framework. Optimization of cell density, peptide concentration, and incubation time is crucial.
Materials:
-
C3a (70-77) peptide (high purity, >95%)
-
Cell line of interest (e.g., mast cells, macrophages)
-
Boyden chamber apparatus with appropriate polycarbonate membranes
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Bovine Serum Albumin (BSA), endotoxin-free
-
Fetal Bovine Serum (FBS) for positive control
-
Calcein-AM or other fluorescent dye for cell labeling and quantification
-
Fluorescence plate reader
Procedure:
-
Cell Preparation (Day 1):
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 4-24 hours in basal medium containing 0.1-0.5% BSA.[8]
-
-
Assay Preparation (Day 2):
-
Prepare the C3a (70-77) peptide stock solution in an appropriate solvent (e.g., sterile water or DMSO) and create serial dilutions in serum-free medium containing 0.1% BSA.
-
Prepare the lower chamber solutions:
-
Negative control: Serum-free medium + 0.1% BSA.
-
Positive control: Medium with 10% FBS.
-
Experimental: Medium with various concentrations of C3a (70-77).
-
-
Add 200-500 µL (depending on the chamber volume) of the prepared solutions to the lower wells of the Boyden chamber.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using a non-enzymatic cell dissociation buffer if they are adherent.
-
Wash the cells once with serum-free medium and resuspend them in serum-free medium + 0.1% BSA at a concentration of 1 x 10^6 cells/mL (this may need optimization).
-
Add 50-100 µL of the cell suspension to the upper chamber of the Boyden apparatus.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a 5% CO2 incubator for 1-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the upper chambers.
-
Gently remove the non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or crystal violet) and count under a microscope.
-
Alternatively, for a more high-throughput method, use a fluorescent dye like Calcein-AM to pre-label the cells. After the assay, measure the fluorescence of the migrated cells in the lower chamber or on the underside of the membrane using a fluorescence plate reader.
-
Visualizations
Caption: C3a/C3a(70-77) signaling pathway leading to chemotaxis.
References
- 1. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. C3a and C5a are chemotaxins for human mast cells and act through distinct receptors via a pertussis toxin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
C3a (70-77) quality control and purity assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the quality control (QC) and purity assessment of the synthetic C3a (70-77) octapeptide. Ensuring the quality of this peptide is critical for obtaining reliable and reproducible results in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and why is its purity crucial?
C3a (70-77) is a synthetic octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponding to the C-terminal fragment of human C3a anaphylatoxin.[1] It is biologically active, capable of inducing smooth muscle contraction, releasing vasoactive amines from mast cells, and increasing vascular permeability.[1][2] The C-terminal arginine is essential for its activity.[1]
Purity is paramount because contaminants can significantly impact experimental outcomes.[3] Common impurities from solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, or incompletely deprotected peptides, can interfere with biological assays, leading to off-target effects or inconsistent results.[3][4] For example, residual trifluoroacetic acid (TFA) from purification can inhibit cell proliferation in biological assays.[5]
Q2: How is the purity of C3a (70-77) typically assessed?
The two primary methods for assessing peptide purity and identity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[3][6][7]
-
RP-HPLC: This is the standard method for determining peptide purity.[4][8] It separates the target peptide from impurities based on hydrophobicity. Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, typically monitored at 210-220 nm.[4][8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight (identity) of the peptide.[9][10] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used to ensure the correct peptide was synthesized.[9][11]
A combination of these methods provides a comprehensive quality assessment.[7][9]
Q3: What are common impurities in synthetic C3a (70-77) and how are they removed?
Impurities in synthetic peptides arise during solid-phase synthesis and cleavage steps. For C3a (70-77), these may include:
| Impurity Type | Description |
| Truncated/Deletion Sequences | Peptides missing one or more amino acids due to incomplete coupling reactions. |
| Incompletely Deprotected Peptides | Peptides still containing protecting groups on amino acid side chains. |
| Oxidized Peptides | Certain amino acids (like Met, Cys, Trp, Tyr) are susceptible to oxidation.[5] |
| Residual Reagents | Chemicals from the synthesis and purification process, such as Trifluoroacetic Acid (TFA).[4][5] |
| Aggregated Peptides | Peptides that have self-associated, which can affect solubility and activity. |
The standard method for removing these impurities is preparative RP-HPLC, which separates the desired full-length peptide from these contaminants.[4][8]
Q4: How should I properly handle and store my C3a (70-77) peptide to ensure its stability?
Proper handling and storage are critical to prevent degradation and maintain biological activity.
| Guideline | Recommendation | Rationale |
| Storage (Lyophilized) | Store lyophilized powder at -20°C or colder in a desiccator.[5][12] | Prevents degradation from moisture and heat. |
| Storage (In Solution) | Long-term storage in solution is not recommended.[5] If necessary, aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can degrade the peptide.[5] |
| Reconstitution | Briefly centrifuge the vial before opening to collect all powder.[12] Use sterile, high-purity solvents (e.g., sterile water, PBS, or appropriate buffer). | Ensures accurate concentration and prevents contamination. |
| Handling | Limit the peptide's exposure to air, especially if it contains oxidation-prone residues.[5] | Minimizes oxidation. |
Q5: My C3a (70-77) peptide shows low or no activity in my experiment. What are the potential causes?
Low biological activity can stem from several issues related to peptide quality or experimental setup.
-
Incorrect Peptide Sequence or Mass: Confirm the molecular weight with Mass Spectrometry.
-
Low Purity: Analyze the peptide purity via HPLC. Impurities may be interfering with the assay.
-
Degradation: The peptide may have degraded due to improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles).[5]
-
Oxidation: If the peptide has been exposed to air, critical residues may have oxidized.
-
Poor Solubility/Aggregation: Ensure the peptide is fully dissolved in a compatible buffer. Sonication can sometimes help dissolve stubborn peptides.
-
Experimental Conditions: Verify buffer pH, ionic strength, and temperature, as these can affect peptide activity and receptor binding.[13]
Troubleshooting Guides
Problem 1: Unexpected Results in RP-HPLC Analysis
You observe multiple peaks, shifted retention times, or broad peaks in your analytical HPLC chromatogram.
Troubleshooting Steps:
-
Multiple Peaks: This often indicates the presence of impurities.[4]
-
Action: Analyze the sample with Mass Spectrometry (MS) to identify the molecular weights of the different peaks. This can confirm if they are truncated sequences or other modifications.
-
Solution: If significant impurities are confirmed, the peptide may need to be re-purified via preparative HPLC.
-
-
Shifted Retention Time: A shift compared to a reference standard can indicate peptide modification or issues with the mobile phase.
-
Action: Check for potential oxidation by MS (a mass increase of +16 Da per oxidation event). Ensure the concentration of TFA in the mobile phase is consistent and sufficient (typically 0.1%) for good peak shape.[4][14]
-
Solution: Prepare fresh mobile phase buffers. If oxidation is detected, use fresh peptide stock and handle it under inert gas if possible.
-
-
Broad or Tailing Peaks: This can be caused by peptide aggregation, column overloading, or poor chromatography conditions.
-
Action: Lower the amount of peptide injected onto the column. Adjust the HPLC gradient or temperature. Ensure the peptide is fully dissolved before injection.
-
Solution: Optimize the HPLC method. Dissolve the peptide in a stronger solvent (if compatible with the mobile phase) to disrupt aggregates before analysis.
-
Problem 2: Incorrect Mass Detected by Mass Spectrometry
The observed molecular weight (MW) does not match the expected theoretical MW for C3a (70-77) (824.9 g/mol ).
| Observed Mass | Potential Cause | Recommended Action |
| Lower than Expected | Truncated or Deletion Sequence: A peptide is missing one or more amino acids from the synthesis process. | Review HPLC data for early-eluting peaks. Re-synthesis may be required. |
| Higher than Expected | Incomplete Deprotection: A protecting group was not removed from an amino acid side chain. | Review synthesis and cleavage protocols. The peptide may need to be re-cleaved and purified. |
| Mass +16 Da or +32 Da | Oxidation: One or more susceptible amino acids have been oxidized. | Use fresh peptide stock. Store lyophilized powder under inert gas and protected from light. |
| No Clear Signal | Poor Ionization / Sample Loss: The peptide is not ionizing well, or it has been lost during sample preparation (e.g., sticking to plasticware).[15] | Use low-binding tubes. Optimize MS parameters (e.g., ionization source, matrix for MALDI).[11] Spike a known standard into your sample to check for instrument or matrix-suppression issues.[15] |
Key Experimental Protocols
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard method for determining the purity of C3a (70-77).
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore).[14]
-
Mobile Phase:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in acetonitrile (B52724).
-
-
Sample Preparation: Reconstitute lyophilized C3a (70-77) in Buffer A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm or 220 nm.[4]
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Buffer B over 30 minutes. The exact gradient may need optimization.
-
-
Analysis: Inject 10-20 µL of the sample. Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. A purity of ≥95% is suitable for most in vivo and quantitative studies.[8][16]
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
This protocol describes confirming the identity of C3a (70-77) using MALDI-TOF MS.
-
Matrix Selection: Use α-Cyano-4-hydroxycinnamic acid (CHCA) as the matrix, which is standard for peptides.[11]
-
Sample Preparation:
-
Prepare a saturated solution of CHCA in a 50:50 mixture of acetonitrile and 0.1% TFA in water.
-
Mix the reconstituted peptide sample (from Protocol 1) with the matrix solution at a 1:1 ratio.[11]
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely until crystals form.[11]
-
Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak should correspond to the protonated molecule [M+H]+. For C3a (70-77), this should be approximately 825.9 Da.
-
Analysis: Compare the observed mass to the theoretical mass. A high-resolution instrument should provide mass accuracy within ±5 ppm.[11]
C3a Receptor Signaling Context
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3a (70-77) - 1 mg [anaspec.com]
- 3. gencefebio.com [gencefebio.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. polypeptide.com [polypeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Peptide Molecular Weight Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Molecular Weight - University of Birmingham [birmingham.ac.uk]
- 11. biovera.com.au [biovera.com.au]
- 12. mybiosource.com [mybiosource.com]
- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. mybiosource.com [mybiosource.com]
- 17. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in C3a (70-77) receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C3a (70-77) receptor assays. The focus is on addressing the common challenge of non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can significantly impact the accuracy and reliability of your C3a (70-77) receptor assay data. Below are common causes and solutions to help you troubleshoot and minimize NSB in your experiments.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Assay Buffer Composition | pH and Ionic Strength: Ensure the pH of your binding buffer is optimal for C3aR1, typically around 7.4. Verify and adjust the ionic strength with salts like NaCl, as this can influence non-specific hydrophobic interactions. Detergents: Include a low concentration (0.01-0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 to disrupt non-specific hydrophobic binding. Be cautious, as higher concentrations can interfere with membrane integrity. |
| Inadequate Blocking | Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used blocking agent to saturate non-specific binding sites on the assay plate and membrane preparation.[1] Casein can also be an effective alternative.[2] Concentration and Incubation: Optimize the concentration of your blocking agent (typically 1-5% for BSA). Increase the blocking incubation time or include a blocking step prior to the addition of the radioligand.[1] |
| Issues with Radioligand | Concentration: Use a radioligand concentration at or below the Kd value for the receptor to minimize NSB. For competition assays, the radioligand concentration should ideally be at or below the Kd.[3] Purity: Ensure the radiochemical purity of your ligand is high, as impurities can contribute to non-specific binding. |
| Receptor Source and Concentration | Membrane Purity: High-quality membrane preparations are crucial. Ensure your protocol effectively removes cytosolic proteins and other components that can cause NSB. Protein Concentration: Titrate the amount of membrane protein used in the assay. An excessively high concentration can increase the number of non-specific binding sites. A general guideline is to ensure that less than 10% of the total added radioligand is bound.[3] |
| Suboptimal Incubation Conditions | Time: Determine the optimal incubation time to reach equilibrium. Insufficient incubation may lead to incomplete specific binding, while prolonged incubation can increase NSB. For many GPCR assays, 60-120 minutes is a common range.[4] Temperature: Most binding assays are performed at room temperature or 37°C.[3] Consistency is key for reproducibility. |
| Ineffective Washing Steps | Wash Buffer: Use an ice-cold wash buffer to minimize the dissociation of the specific ligand-receptor complex. The wash buffer should have a similar composition to the assay buffer. Number and Volume of Washes: Perform multiple, rapid washes with a sufficient volume of buffer to effectively remove unbound radioligand. Typically, 3-5 washes are recommended.[4] |
| Filter Plate Issues | Filter Material: Different filter materials can exhibit varying levels of non-specific binding. Glass fiber filters are common, but it may be necessary to test different types. Pre-treatment: Pre-soaking filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter itself.[4] |
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and what is its receptor?
A1: C3a (70-77) is an octapeptide that represents the C-terminal portion of the C3a anaphylatoxin.[5] It binds to the C3a receptor (C3aR1), a G protein-coupled receptor (GPCR), and can elicit biological responses, although with lower potency compared to the full-length C3a protein.[6]
Q2: How do I determine the concentration of unlabeled C3a (70-77) to use in a competition assay?
A2: In a competition binding assay, you should use a range of concentrations of the unlabeled ligand to generate a competition curve. This typically spans several orders of magnitude around the expected Ki or IC50 value. The goal is to observe a complete displacement of the radiolabeled ligand from the receptor.
Q3: What is a typical binding buffer composition for a C3aR1 assay?
A3: A common binding buffer for GPCR assays consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.[4] For peptide ligands like C3a (70-77), it is also highly recommended to include a blocking agent like 0.1-1% Bovine Serum Albumin (BSA) and a protease inhibitor cocktail to prevent degradation of the peptide.[3][7]
Q4: What cell lines are suitable for C3a (70-77) receptor assays?
A4: Human Embryonic Kidney 293 (HEK293) cells are frequently used for GPCR binding assays due to their high transfection efficiency and low endogenous receptor expression.[6] These cells can be transiently or stably transfected to express the human C3aR1. Other cell lines, such as Rat Basophilic Leukemia (RBL-2H3) cells, have also been used for C3aR1 functional assays.[8]
Q5: How can I be sure that the binding I am measuring is specific to C3aR1?
A5: To confirm specificity, you should perform competition experiments with a known C3aR1 antagonist, such as SB290157.[9] A dose-dependent inhibition of radioligand binding by the antagonist would confirm that the binding is specific to C3aR1. Additionally, performing binding assays on non-transfected cells (parental cell line) that do not express the receptor should show minimal to no specific binding.
Quantitative Data Summary
The following table summarizes binding affinity data for C3a, C3a (70-77), and other relevant ligands to the C3a receptor (C3aR1).
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| C3a (70-77) | C3aR1 | Radioligand Binding | - | Ki | 582 nM | [5] |
| C3a | C3aR1 | Competitive Binding | HEK293-Gα16 | Ki | 2.5 nM | [8] |
| Eu-DTPA-hC3a | C3aR1 | Saturation Binding | HEK293-Gα16 | Kd | 8.7 ± 1.4 nM | [6] |
| SB290157 (Antagonist) | C3aR1 | Competitive Binding | RBL-C3aR | IC50 | 200 nM | [8] |
| C3a63-77 | C3aR1 | cAMP Inhibition | HEK293 | EC50 | 0.089 nM | [3] |
| C3a63-77 | C3aR1 | β-arrestin Recruitment | HEK293 | EC50 | 5.3 nM | [3] |
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay for C3a (70-77) with HEK293-C3aR1 Membranes
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of C3a (70-77) for the C3a receptor (C3aR1) expressed in HEK293 cells.
1. Materials and Reagents:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing human C3aR1.
-
Radioligand: A suitable radiolabeled C3aR1 antagonist or agonist (e.g., [125I]-labeled C3a).
-
Unlabeled Ligand: C3a (70-77) peptide.
-
Competitor for NSB: High concentration of unlabeled full-length C3a or a known C3aR1 antagonist.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), and 1x Protease Inhibitor Cocktail.[4][7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).[4]
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
2. Membrane Preparation:
-
Culture HEK293 cells stably expressing C3aR1 to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA with protease inhibitors) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of the unlabeled C3a (70-77) peptide in binding buffer.
-
In a 96-well assay plate, add the following in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration ≤ Kd), and membrane suspension.
-
Non-Specific Binding (NSB): High concentration of unlabeled competitor, radioligand, and membrane suspension.
-
Competition: Serial dilutions of C3a (70-77), radioligand, and membrane suspension.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[4]
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding and competition binding counts.
-
Plot the specific binding as a function of the log concentration of C3a (70-77).
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
C3aR1 Signaling Pathway
Caption: C3aR1 Signaling Pathway
Experimental Workflow: Competitive Binding Assay
Caption: Competitive Binding Assay Workflow
Logical Relationship: Troubleshooting High Non-Specific Binding
Caption: Troubleshooting High NSB Logic
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Derivation of ligands for the complement C3a receptor from the C-terminus of C5a - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Biological Activity of C3a (70-77)
This guide provides a comparative analysis of the in vitro biological activity of the C3a C-terminal octapeptide, C3a (70-77), against its parent molecule, the full-length complement component 3a (C3a). The data presented herein is intended for researchers, scientists, and drug development professionals working on the complement system and its role in inflammation and immune regulation.
Introduction
The complement system is a critical component of the innate immune system. Upon activation, the C3 component is cleaved into C3a and C3b. C3a is a potent anaphylatoxin that mediates a variety of pro-inflammatory responses through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor. The biological activity of C3a is largely attributed to its C-terminal region. C3a (70-77) is a synthetic octapeptide corresponding to the C-terminal end of C3a and has been shown to exhibit a fraction of the biological activity of the full-length protein. This guide summarizes key in vitro assays used to validate and compare the biological potency of C3a (70-77) relative to C3a.
Data Presentation: Comparison of Biological Activity
The following table summarizes the quantitative comparison of the in vitro biological activities of C3a and its C-terminal fragment, C3a (70-77). It is widely reported that C3a (70-77) possesses approximately 1-2% of the biological activity of full-length C3a.[1][2]
| In Vitro Assay | Analyte | Molar Activity/Potency Comparison | Reference |
| Leukocyte Inhibitory Factor (LIF) Generation | |||
| C3a | IC50: ~10⁻⁸ M (with PHA or Con A) | [3] | |
| C3a (70-77) | IC50: ~10⁻⁸ M (with PHA or Con A) | [3] | |
| C3a | IC50: <10⁻⁹ M (with SK-SD) | [3] | |
| C3a (70-77) | IC50: ~10⁻⁸ M (with SK-SD) | [3] | |
| Smooth Muscle Contraction (Guinea Pig Ileum) | C3a (70-77) | ~1-2% of C3a activity | [4] |
| Vascular Permeability (Guinea Pig & Human Skin) | C3a (70-77) | ~1-2% of C3a activity | [4] |
| Histamine Release (Rat Mast Cells) | C3a (70-77) | ~1-2% of C3a activity | [4] |
| Chemotaxis (Murine Macrophage Cell Line J774) | C3a | EC50: ~1.2 nM | [5] |
| C3a (70-77) | Not reported in this study | [5] | |
| cAMP Inhibition | C3a | EC50: 1.0 nM | [6] |
| C3a (70-77) | Not reported in this study | [6] |
Signaling Pathways and Experimental Workflows
C3a Receptor Signaling Pathway
Activation of the C3a receptor by its ligands initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G-proteins, leading to the mobilization of intracellular calcium and the activation of downstream effector proteins such as protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2).
Caption: C3a receptor signaling cascade.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines the key steps in a typical in vitro calcium mobilization assay used to measure the bioactivity of C3a and C3a (70-77).
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is adapted from a standard method for measuring intracellular calcium flux in response to GPCR activation.
1. Cell Preparation:
-
Culture a suitable cell line endogenously expressing or transfected with the human C3a receptor (e.g., U937, HL-60, or HEK293-C3aR) in appropriate culture medium.
-
On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Adjust the cell density to the desired concentration (typically 1 x 10⁶ to 5 x 10⁶ cells/mL).
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM). The inclusion of an anion-exchange inhibitor like probenecid (B1678239) (1-2.5 mM) is recommended to prevent dye leakage.
-
Add an equal volume of the cell suspension to the loading buffer.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
3. Assay Procedure:
-
After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer.
-
Dispense the cell suspension into a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of C3a and C3a (70-77) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the C3a or C3a (70-77) solutions into the wells while continuously recording the fluorescence signal for a further 60-120 seconds.
4. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) values for C3a and C3a (70-77) from the dose-response curves using non-linear regression analysis.
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the chemotactic activity of C3a and C3a (70-77) using a Boyden chamber or a modified transwell system.[7][8][9][10][11]
1. Cell Preparation:
-
Culture a motile cell type known to express the C3a receptor (e.g., monocytes, neutrophils, or a suitable cell line like U937).
-
On the day of the assay, harvest the cells and resuspend them in serum-free culture medium or a suitable chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Adjust the cell concentration to an appropriate density (e.g., 1 x 10⁶ cells/mL).
2. Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (typically 3-8 µm pore size, depending on the cell type).
-
Prepare serial dilutions of C3a and C3a (70-77) in chemotaxis buffer.
-
Add the chemoattractant solutions (C3a or C3a (70-77)) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (typically 1-4 hours). The optimal incubation time should be determined empirically for the specific cell type.
4. Cell Staining and Quantification:
-
After incubation, remove the chamber and carefully wipe the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane using a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a histological stain such as Giemsa or Hematoxylin.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
5. Data Analysis:
-
Calculate the average number of migrated cells per field for each concentration of C3a and C3a (70-77).
-
Plot the number of migrated cells against the logarithm of the chemoattractant concentration to generate dose-response curves.
-
Determine the EC₅₀ values for C3a and C3a (70-77) from these curves.
Conclusion
The in vitro assays described in this guide provide robust methods for validating and comparing the biological activity of C3a (70-77) to that of full-length C3a. The available data consistently indicate that while C3a (70-77) retains the biological specificity of C3a, its potency is significantly lower, generally in the range of 1-2% of the native molecule. This information is crucial for researchers investigating the structure-activity relationship of C3a and for the development of novel therapeutics targeting the C3a-C3aR axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C3a (70-77) - 1 mg [eurogentec.com]
- 3. rupress.org [rupress.org]
- 4. pnas.org [pnas.org]
- 5. Anaphylatoxin C3a but not C3a(desArg) is a chemotaxin for the mouse macrophage cell line J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C3a (70-77) and C5a on Neutrophil Function
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the effects of the complement-derived peptides C3a (70-77) and C5a on neutrophil function. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for professionals in immunology and drug development.
Executive Summary
Neutrophils are critical first responders in the innate immune system, and their activation is tightly regulated by various signaling molecules, including the anaphylatoxins C3a and C5a. While both are cleavage products of the complement cascade, their effects on neutrophils differ significantly in potency and mechanism. C5a is a potent activator of a wide range of neutrophil functions, including chemotaxis, degranulation, and the oxidative burst. In stark contrast, the C-terminal octapeptide of C3a, C3a (70-77), exhibits minimal to no direct chemoattractant or degranulating activity on neutrophils. While it can induce a weak respiratory burst, its potency is significantly lower than that of C5a. This guide will dissect these differences, providing quantitative data and detailed experimental context.
Data Presentation: Quantitative Comparison of Neutrophil Activation
The following tables summarize the quantitative data on the effects of C3a (70-77) and C5a on key neutrophil functions.
| Neutrophil Function | C3a (70-77) | C5a | Reference |
| Chemotaxis | No significant chemotaxis observed | Potent chemoattractant (EC50 ~1-10 nM) | [1][2][3] |
| Degranulation (β-glucuronidase/Myeloperoxidase Release) | No significant degranulation | Induces degranulation | [4][5] |
| Oxidative Burst (Superoxide Production) | Weak induction (50-100 times less potent than C5a) | Potent induction | [6] |
| Receptor Binding (Kd on Neutrophils) | ED50 for Ca2+ increase (full C3a): 2.5 ± 1.0 nM | EC50 for activation: ~1.4 nM (~11 ng/ml) |
Note: Much of the available quantitative data for C3a pertains to the full-length protein. C3a (70-77) is reported to have only 1-2% of the biological activity of C3a.[7][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Neutrophil Isolation
Objective: To obtain a highly purified population of neutrophils from whole blood.
Protocol:
-
Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque™ or Polymorphprep™).
-
Centrifugation: Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off. This separates the blood into distinct layers.
-
Cell Collection: Carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the neutrophil-rich layer.
-
Erythrocyte Lysis: Resuspend the collected cells in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse contaminating red blood cells, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.
-
Washing: Wash the neutrophil pellet with a buffered salt solution (e.g., PBS) and centrifuge at 200-300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate buffer for the subsequent assay and determine the cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion).
Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Chamber Assembly: Place a microporous membrane (typically 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant Addition: Add the chemoattractant (C3a (70-77) or C5a at various concentrations) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Seeding: Add the purified neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the neutrophils that have migrated to the underside of the membrane. Count the migrated cells in several high-power fields using a microscope.
Degranulation Assay (Myeloperoxidase Release)
Objective: To measure the release of granule contents from neutrophils upon stimulation.
Protocol:
-
Cell Preparation: Pre-warm the purified neutrophil suspension to 37°C.
-
Stimulation: Add the stimulus (C3a (70-77) or C5a) to the neutrophil suspension. Include a positive control (e.g., PMA or fMLP) and a negative control (buffer). Incubate at 37°C for 15-30 minutes.
-
Centrifugation: Pellet the cells by centrifugation at 400 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released granule enzymes.
-
Enzyme Assay:
-
Add a substrate for myeloperoxidase (MPO), such as o-dianisidine dihydrochloride (B599025) or 3,3′,5,5′-tetramethylbenzidine (TMB), to the supernatant in the presence of H₂O₂.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of MPO released relative to a total cell lysate (representing 100% release).
Oxidative Burst Assay (Superoxide Production)
Objective: To quantify the production of reactive oxygen species (ROS) by neutrophils.
Protocol:
-
Cell Preparation: Resuspend purified neutrophils in a buffered salt solution containing a detector molecule. A common method is the superoxide (B77818) dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Stimulation: Add the stimulus (C3a (70-77) or C5a) to the cell suspension.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time in a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Control: In a parallel sample, include SOD to confirm that the measured reduction is specific to superoxide.
-
Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c.
Signaling Pathways
The differential effects of C3a (70-77) and C5a on neutrophils are a direct consequence of their interaction with distinct G protein-coupled receptors (GPCRs) and the subsequent activation of different intracellular signaling cascades.
C5a Signaling Pathway in Neutrophils
C5a binds to its high-affinity receptor, C5aR1 (CD88), which is abundantly expressed on the surface of neutrophils.[10] This interaction initiates a robust signaling cascade leading to potent pro-inflammatory responses.
C3a (70-77) Signaling Pathway in Neutrophils
The direct effects of C3a and its C-terminal peptides on neutrophils are a subject of debate. While neutrophils express the C3a receptor (C3aR), the functional consequences of its activation appear to be minimal in highly purified neutrophil populations.[11][12][13] Some studies suggest that observed neutrophil responses to C3a may be indirect, mediated by factors released from contaminating eosinophils. However, direct signaling in highly purified neutrophils has been shown to involve a pertussis toxin-sensitive G-protein and an influx of extracellular calcium, without the activation of PI3K.[14]
Conclusion
The evidence overwhelmingly indicates that C5a is a primary and potent chemoattractant and activator of neutrophils, playing a crucial role in the acute inflammatory response. Its signaling through C5aR1 triggers a cascade of events leading to chemotaxis, degranulation, and a robust oxidative burst. In contrast, C3a (70-77) has a markedly limited direct effect on neutrophil function. It is not a chemoattractant for neutrophils and does not induce significant degranulation. While it can elicit a weak oxidative burst, its potency is far inferior to that of C5a. These findings have significant implications for the development of therapeutic agents targeting the complement system, suggesting that specific blockade of the C5a-C5aR1 axis would be a more effective strategy for modulating neutrophil-mediated inflammation than targeting C3a-C3aR interactions.
This guide underscores the importance of precise molecular characterization in understanding the complex regulation of immune responses and provides a foundational resource for further research in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of human neutrophils by C3a and C5A. Comparison of the effects on shape changes, chemotaxis, secretion, and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. karger.com [karger.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating C3a (70-77) as a Selective C3aR Agonist: A Comparative Guide
For researchers in immunology, pharmacology, and drug development, the selective activation of the C3a receptor (C3aR), a G protein-coupled receptor, is of significant interest due to its role in inflammatory and immune responses.[1] The octapeptide C3a (70-77), a C-terminal fragment of the full C3a anaphylatoxin, has been identified as an agonist for C3aR.[2] This guide provides a comparative validation of C3a (70-77) against other known C3aR agonists, supported by experimental data and detailed protocols for key validation assays.
Performance Comparison of C3aR Agonists
The efficacy and potency of C3a (70-77) and other C3aR agonists can be evaluated through various in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) values for several agonists in key assays that measure C3aR activation. Lower EC50 values indicate higher potency.
| Agonist | Sequence/Type | Calcium Mobilization (EC50) | Mast Cell Degranulation (EC50) | ERK1/2 Phosphorylation (EC50) | Cell Line(s) Used |
| C3a (70-77) | Peptide (ASHLGLAR) | ~1 µM | Not widely reported | Not widely reported | RAW264.7 |
| Full-length C3a | Endogenous Peptide | ~3-6 nM | ~0.1-100 nM | ~0.46 nM | HEK293, LAD2, CHO-C3aR |
| WWGKKYRASKLGLAR | Peptide ("Superagonist") | Potent (more than C3a) | Not reported | Not reported | - |
| FLPLAR | Peptide | Potent | Not reported | Not reported | - |
| FWTLAR | Peptide | Potent | Not reported | Not reported | - |
| JR14a | Small Molecule | Comparable to EP54 | - | - | HEK293, THP-1 |
| SB290157 | Small Molecule | Agonist activity observed | Agonist activity observed | ~0.46 nM (in CHO-C3aR) | CHO-C3aR (high expression), cells with low C3aR expression |
Note: EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
C3aR Signaling Pathway and Experimental Workflow
To understand the mechanism of action of C3aR agonists, it is crucial to visualize the downstream signaling cascade. Upon agonist binding, C3aR activates intracellular signaling pathways that mediate various cellular responses.
Caption: C3aR Signaling Pathway.
The validation of a C3aR agonist like C3a (70-77) typically follows a structured experimental workflow to assess its binding and functional activity.
References
Cross-Reactivity of C3a (70-77) with Anaphylatoxin Receptors: A Comparative Guide
A detailed analysis of the binding and functional activity of the C3a-derived octapeptide, C3a (70-77), reveals a primary interaction with its cognate receptor, C3aR, with limited cross-reactivity with other anaphylatoxin receptors, C5aR1 and C5aR2. This guide provides a comparative overview of its receptor engagement, signaling pathways, and the experimental protocols used for its characterization.
The complement system, a cornerstone of innate immunity, generates potent inflammatory mediators known as anaphylatoxins upon activation. Among these, C3a and C5a exert their effects through specific G protein-coupled receptors (GPCRs): C3aR for C3a, and C5aR1 and C5aR2 for C5a.[1] While these ligand-receptor pairs are largely specific, the structural and sequence similarities between C3a and C5a suggest the potential for cross-reactivity.[1] This guide focuses on the C-terminal octapeptide of C3a, C3a (70-77), which is known to mimic the biological activities of the full-length C3a protein.
Quantitative Comparison of Receptor Activity
The interaction of C3a (70-77) and its analogues with anaphylatoxin receptors has been quantified through various in vitro functional assays. The following table summarizes the available data on the potency of these peptides in activating C3aR. Data on the direct binding affinity (Ki or IC50) and functional activity of C3a (70-77) on C5aR1 and C5aR2 are limited, suggesting weak to no significant interaction.
| Peptide/Ligand | Receptor | Assay Type | Cell Line | Measured Parameter (EC50) | Reference |
| C3a (63-77) | C3aR | Calcium Mobilization | 3T3-L1 cells | ~10 nM | [2] |
| C3a (63-77) | C3aR | β-arrestin Recruitment | HEK293T cells | 5.3 nM (β-arrestin 2) | [3] |
| Full-length C3a | C3aR | cAMP Inhibition | Not specified | 1.0 nM | [1] |
| Full-length C3a | C5aR1 | cAMP Inhibition | Not specified | >1000 nM (low efficacy) | [1] |
| C3a (70-77) | C3aR | Calcium Mobilization | RAW264.7 cells | 1 µM (single concentration data) | [4] |
Note: Data for the specific C3a (70-77) peptide is sparse. C3a (63-77) is a closely related and more extensively studied analogue.
Signaling Pathways and Experimental Workflows
The activation of anaphylatoxin receptors by their ligands initiates distinct intracellular signaling cascades. C3aR and C5aR1 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] This activation also triggers calcium mobilization from intracellular stores and the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[2][3] The role of C5aR2 is less defined but is thought to be uncoupled from G-protein signaling and may act as a scavenger receptor or a modulator of C5aR1 and C3aR function.[5]
Below are Graphviz diagrams illustrating the generalized signaling pathways for C3aR and C5aR1, and a typical experimental workflow for assessing receptor activation.
References
A Comparative Guide to the Efficacy of Synthetic C3a Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various synthetic C3a peptides, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate peptides for their studies on complement-mediated inflammation, immune response, and drug discovery.
Data Presentation: Efficacy of Synthetic C3a Peptides
The following table summarizes the quantitative data on the efficacy of different synthetic C3a peptides from various functional assays. These peptides are typically analogues of the C-terminal region of human C3a, which is crucial for its biological activity.
| Peptide Sequence/Name | Modification(s) | Assay Type | Cell Type/Tissue | Efficacy Metric (e.g., EC50, IC50) | Relative Activity (% of native C3a) | Reference |
| Native Human C3a | - | Multiple | Multiple | - | 100% | Multiple |
| C3a (70-77) (ASH LGLAR) | C-terminal octapeptide | Smooth Muscle Contraction | Guinea Pig Ileum | ~1-2 µM (estimated) | 1-2% | [1] |
| Mast Cell Degranulation | Rat Mast Cells | - | 1-2% | [1] | ||
| C3a (65-77) | C-terminal 13-residue peptide | Smooth Muscle Contraction | Guinea Pig Ileum | Similar to C3a (70-77) | 1-2% | [1] |
| C3a (57-77) | C-terminal 21-residue peptide | Immunosuppression (Antibody Response) | Murine Splenocytes | Most potent among tested peptides | - | [2] |
| Peptide 1 (Designed Agonist) | De novo designed peptide | Mast Cell Degranulation | RBL-2H3 cells (transfected with C3aR) | EC50 = 25.3 nM | - | [3][4] |
| Calcium Flux | U937 cells | - | Potent agonist activity | [3][4] | ||
| Peptide 2 (Designed Agonist) | De novo designed peptide | Mast Cell Degranulation | RBL-2H3 cells (transfected with C3aR) | EC50 = 66.2 nM | - | [3][4] |
| Peptide 3 (Designed Partial Agonist/Antagonist) | De novo designed peptide | Mast Cell Degranulation | RBL-2H3 cells (transfected with C3aR) | IC50 = 15.4 nM | - | [3][4] |
| Peptide 4 (Designed Partial Agonist/Antagonist) | De novo designed peptide | Mast Cell Degranulation | RBL-2H3 cells (transfected with C3aR) | IC50 = 26.1 nM | - | [3][4] |
| Fmoc- and Ahx- modified peptides | N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) and 6-aminohexanoyl (Ahx) | Receptor Binding & Functional Assays | Human Eosinophils | Most powerful peptides tested | - | [5] |
| C3a (70-77)-Gly | C-terminal Arg replaced with Gly | Smooth Muscle Contraction | Guinea Pig Ileum | ~100-200 µM (estimated) | ~0.01-0.02% | [1][6] |
Note: The biological activity of synthetic C3a peptides is highly dependent on the specific amino acid sequence, modifications, and the experimental system used. The C-terminal arginine is essential for activity, and its removal or replacement drastically reduces potency.[1][7] N-terminal modifications, such as the addition of Fmoc and Ahx groups, can significantly enhance the potency of synthetic C3a analogue peptides.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of synthetic C3a peptides are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3a receptor (C3aR) activation, a key downstream signaling event.
Materials:
-
Cells expressing C3aR (e.g., U937, CHO-C3aR, or primary immune cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Synthetic C3a peptides and native C3a.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS with HEPES.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS with HEPES to remove excess dye.
-
Add fresh HBSS with HEPES to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[5]
-
-
Assay Performance:
-
Prepare serial dilutions of the synthetic C3a peptides and native C3a in HBSS with HEPES.
-
Place the plate in a fluorescence microplate reader and set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Inject the peptide solutions into the wells while continuously recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The response can be normalized to the baseline (ΔF/F).
-
Plot the response against the peptide concentration to determine the EC50 value.
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, from mast cells upon stimulation with C3a peptides.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells.
-
Tyrode's buffer or HEPES-buffered saline.
-
Synthetic C3a peptides and native C3a.
-
Positive control for degranulation (e.g., compound 48/80, ionomycin).
-
Triton X-100 for cell lysis (to determine maximum release).
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer).
-
96-well microplate.
-
Spectrophotometer or microplate reader (405 nm).
Procedure:
-
Cell Preparation: Wash the mast cells with Tyrode's buffer and resuspend them at a desired concentration (e.g., 5 x 10^5 cells/mL).
-
Stimulation:
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of the synthetic C3a peptides or controls to the wells.
-
Include wells with buffer only (basal release) and Triton X-100 (maximum release).
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
Enzyme Assay:
-
Transfer the supernatants to a new 96-well plate.
-
Add the β-hexosaminidase substrate solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample Absorbance - Basal Release Absorbance) / (Maximum Release Absorbance - Basal Release Absorbance)] x 100.
-
Plot the percentage of release against the peptide concentration to determine the EC50 value.
-
Smooth Muscle Contraction Assay
This assay measures the ability of C3a peptides to induce contraction of smooth muscle tissue, a classic functional response to anaphylatoxins.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum or uterus).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Synthetic C3a peptides and native C3a.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the smooth muscle tissue and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes.
-
-
Contraction Measurement:
-
Add the synthetic C3a peptides or native C3a to the organ bath in a cumulative or non-cumulative manner, recording the contractile response after each addition.
-
Wash the tissue thoroughly between different peptide additions (for non-cumulative additions).
-
-
Data Analysis:
-
Measure the amplitude of the contraction (in grams or millinewtons).
-
Construct a concentration-response curve by plotting the contraction amplitude against the peptide concentration.
-
Determine the EC50 and the maximum contractile response for each peptide.
-
Visualizations
C3a Signaling Pathway
References
- 1. cdn1.hubspot.net [cdn1.hubspot.net]
- 2. Evaluation of C3a receptor expression on human leucocytes by the use of novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. The human C3a receptor is expressed on neutrophils and monocytes, but not on B or T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Validating Histamine Release from Basophils: C3a (70-77) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C3a (70-77) peptide-induced histamine (B1213489) release from basophils against other common stimuli. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate validation method for your research needs.
Product Performance Comparison
The validation of basophil activation and subsequent histamine release is a critical step in immunology and allergy research. While the C3a anaphylatoxin and its C-terminal octapeptide fragment, C3a (70-77), are known to induce this response, their efficacy varies significantly compared to other stimuli. The following table summarizes the quantitative performance of C3a (70-77) and its alternatives.
| Stimulus | Receptor(s) | Potency/Efficacy | Priming Requirement | Key Features |
| C3a (70-77) | C3aR | Exhibits 1-2% of the biological activity of full-length C3a.[1] On a molar basis, it is about one-fifth as active as C3a in causing histamine release.[2] | Often requires priming with cytokines like IL-3 for significant histamine release from human basophils.[3] | A synthetic octapeptide that mimics the C-terminus of C3a, useful for targeted C3aR studies.[1][4] |
| C3a (full-length) | C3aR | Weak inducer of histamine release from human basophils without priming.[3][5] | Priming with IL-3 significantly enhances histamine release.[3] | The natural ligand for C3aR, involved in the complement system activation.[5] |
| C5a | C5aR | A potent inducer of histamine release, significantly more so than C3a.[3][6] It is reported to be 40-50 times more potent than C3a in inducing histamine release from human skin mast cells.[7] | Does not require IL-3 priming for rapid histamine release.[3] | A key anaphylatoxin and a robust positive control for basophil activation.[6] |
| Anti-IgE Antibody | FcεRI | Potent inducer of histamine release through cross-linking of IgE receptors.[6] | No cytokine priming required. | Mimics allergen-induced activation and is a standard positive control in basophil activation tests.[8] |
| fMLP | FPR1/FPR2 | Potent inducer of histamine release. | No cytokine priming required. | A bacterial-derived peptide used as a positive control for IgE-independent basophil activation.[6] |
Experimental Protocols
Histamine Release Assay via ELISA
This protocol outlines the measurement of histamine released into the supernatant following basophil stimulation.
Materials:
-
Heparinized whole blood or isolated basophils
-
Stimuli: C3a (70-77), C3a, C5a, anti-IgE, fMLP
-
Release buffer (e.g., PIPES buffer with Ca2+ and Mg2+)
-
Positive control (e.g., anti-IgE or C5a)
-
Negative control (buffer only for spontaneous release)
-
Total histamine control (lysed cells)
-
Histamine ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: If using whole blood, it can be used directly.[9] For isolated basophils, purify from fresh blood using density gradient centrifugation. Resuspend cells in release buffer.
-
Stimulation:
-
Pipette 50 µL of cell suspension into microplate wells.
-
Add 50 µL of varying concentrations of C3a (70-77) or other stimuli. Include positive and negative controls.
-
For total histamine, add a cell lysing agent.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in a water bath.[9]
-
Stopping the Reaction: Stop the release by placing the plate on ice for 10 minutes.[9]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification:
-
Follow the instructions of the commercial Histamine ELISA kit. This typically involves an acylation step, followed by competitive ELISA.[9]
-
Read the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample OD - Spontaneous Release OD) / (Total Histamine OD - Spontaneous Release OD)] x 100
Basophil Activation Test (BAT) via Flow Cytometry
This protocol measures the upregulation of activation markers on the basophil surface.
Materials:
-
Heparinized whole blood
-
Stimuli: C3a (70-77), C3a, C5a, anti-IgE, fMLP
-
Staining buffer (e.g., PBS with BSA and EDTA)
-
Fluorochrome-conjugated antibodies:
-
Lysis buffer
-
Flow cytometer
Procedure:
-
Stimulation:
-
In flow cytometry tubes, add 100 µL of whole blood.
-
Add the desired concentrations of C3a (70-77) or other stimuli. Include positive (e.g., anti-IgE, fMLP) and negative (buffer) controls.[8]
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Staining:
-
Add the antibody cocktail to each tube.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Lysis: Add red blood cell lysis buffer and incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the basophil population using identification markers (e.g., CD123+/HLA-DR- or IgE+/SSC-low).[8][10]
-
Within the basophil gate, quantify the percentage of cells expressing the activation marker (e.g., CD63+).
-
The results can be expressed as the percentage of activated basophils or as a stimulation index (SI).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anaphylatoxin-induced histamine release with human leukocytes: studies of C3a leukocyte binding and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of human mast cell and basophil function by anaphylatoxins C3a and C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basophil Characteristics as a Marker of the Pathogenesis of Chronic Spontaneous Urticaria in Relation to the Coagulation and Complement Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Basophils activation of patients with chronic spontaneous urticaria in response to C5a despite failure to respond to IgE-mediated stimuli [frontiersin.org]
- 7. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]
- 9. novamedline.com [novamedline.com]
- 10. Multiplex basophil activation tests for allergy diagnosis: present and future applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C3a (70-77) and Other C3aR Agonists for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of key C3a receptor agonists, supported by experimental data and detailed protocols.
The complement C3a receptor (C3aR) is a G protein-coupled receptor that plays a significant role in immune and inflammatory responses. Its activation by the anaphylatoxin C3a triggers a cascade of intracellular events with both pro- and anti-inflammatory outcomes, making it a compelling target for therapeutic intervention in a variety of diseases. The octapeptide C3a (70-77), corresponding to the C-terminus of C3a, represents the minimal sequence required for receptor activation, albeit with lower potency than the full-length protein. This guide provides a comparative analysis of C3a (70-77) and other notable C3aR agonists, presenting key performance data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Comparative Agonist Performance at the C3a Receptor
The efficacy and potency of various C3aR agonists have been characterized using a range of in vitro functional assays. The following tables summarize the available quantitative data for key agonists, providing a basis for comparison.
| Agonist | Description | EC50 (nM) | Assay Type | Cell Line | Reference |
| C3a (full-length) | Endogenous 77-residue anaphylatoxin | 3 - 6 | Calcium Mobilization | HEK293-Gα16-C3aR | [1] |
| C3a (70-77) | C-terminal octapeptide of C3a | ~300 - 600 (estimated) | Calcium Mobilization | Various | |
| WWGKKYRASKLGLAR | Synthetic "Super Agonist" | ~0.2 - 0.4 (estimated) | Not Specified | Not Specified | [2] |
| FLPLAR | Synthetic Hexapeptide Agonist | Not Specified | Not Specified | Not Specified | [2] |
| FWTLAR | Synthetic Hexapeptide Agonist | Not Specified | Not Specified | Not Specified | [2] |
| SQ074-4 | De Novo Designed Peptide Agonist | 25.3 | Degranulation | RBL-C3aR | [2] |
| SQ062-4 | De Novo Designed Peptide Agonist | 66.2 | Degranulation | RBL-C3aR | [2] |
| Compound 21 | Heterocyclic Agonist | 24 | Calcium Mobilization | HMDM | [3] |
| SB290157 | Initially described as an antagonist, later shown to have agonist activity | 0.46 | ERK Phosphorylation | CHO-C3aR |
Note: EC50 values can vary depending on the specific assay conditions and cell line used. The estimated values for C3a (70-77) and the "Super Agonist" are based on reported relative potencies to full-length C3a.
C3aR Signaling Pathways
Activation of the C3aR by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase and the activation of phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a hallmark of C3aR activation and a common readout in functional assays.
Furthermore, C3aR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.
References
Reproducibility of C3a (70-77) Effects Across Different Cell Lines: A Comparative Guide
A comprehensive analysis of the cellular responses to the C3a-derived octapeptide, C3a (70-77), reveals both conserved and cell-type-specific effects, underscoring the peptide's diverse biological roles. This guide provides a comparative overview of the experimental data on the effects of C3a (70-77) across various cell lines, detailing the experimental protocols and visualizing the key signaling pathways.
The complement fragment C3a, an anaphylatoxin, plays a significant role in the immune response.[1] Its biological activity is largely attributed to its C-terminal region, with the synthetic octapeptide C3a (70-77) exhibiting 1-2% of the activity of the full C3a molecule.[2] This guide examines the reproducibility of C3a (70-77) and full-length C3a effects across different cell lines, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
Comparative Analysis of Cellular Responses to C3a (70-77)
The effects of C3a (70-77) and its parent molecule C3a have been investigated in a variety of cell lines, primarily focusing on immune and neural cells. The most consistently reported effect is the induction of a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a key event in cellular activation. However, other responses, such as changes in gene expression and mediator release, have also been documented.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of C3a and C3a (70-77) on different cell lines.
Table 1: Effects on Intracellular Calcium ([Ca2+]i) Mobilization
| Cell Line | Cell Type | Species | Peptide | Concentration | Observed Effect | Citation(s) |
| RAW264.7 | Macrophage | Murine | C3a (70-77) | 1 µM | Significant increase in [Ca2+]i | [3] |
| RAW264.7 | Macrophage | Murine | C3a | 1 µM | Significant increase in [Ca2+]i | [3] |
| HMC-1 | Mast Cell | Human | C3a | Not specified | Rapid increase in cytosolic free calcium | |
| Differentiated U937 | Monocytic | Human | C3a & C3a analogue | Dose-dependent | Increase in [Ca2+]i | [4] |
| Neutrophils (highly purified) | Neutrophil | Human | C3a | ED₅₀ = 2.5 ± 1.0 nM | Dose-dependent increase in [Ca2+]i | [5] |
| Neutrophils (highly purified) | Neutrophil | Human | C3a analogue peptide | ED₅₀ = 62.3 ± 2.5 nM | Dose-dependent increase in [Ca2+]i | [5] |
| Eosinophils | Eosinophil | Human | C3a & C3a analogue | Not specified | Transient changes in intracellular Ca2+ | [6] |
Table 2: Other Biological Effects
| Cell Line/Primary Cell | Cell Type | Species | Peptide | Observed Effect | Citation(s) |
| Primary Cortical Astrocytes | Astrocyte | Murine | C3a | Context-dependent gene expression changes (down-regulation of Gfap, C3, Nes post-ischemia; up-regulation of Tnf, Il1b in naïve cells) and increased survival post-ischemia. | [7][8][9] |
| Rat Mast Cells | Mast Cell | Rat | C3a (70-77) | Histamine (B1213489) release and degranulation | [10] |
| Human Skin Mast Cells | Mast Cell | Human | C3a | Histamine release | [11] |
| Human Mononuclear Leukocytes | Mononuclear Leukocyte | Human | C3a (70-77) | Inhibition of Leukemia Inhibitory Factor (LIF) generation | [10] |
| Human Eosinophils | Eosinophil | Human | C3a & C3a analogue | Activation of respiratory burst | [6] |
| Guinea Pig Neutrophils | Neutrophil | Guinea Pig | C3a & C-terminal peptides | In vivo neutropenia followed by neutrophilia | [12] |
| Murine Microglial Cells (BV2 & primary) | Microglia | Murine | TLQP-21 (C3aR agonist) | Increased motility and phagocytosis (C3aR1-dependent) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of Intracellular Calcium ([Ca2+]i)
A common method for measuring [Ca2+]i involves the use of fluorescent calcium indicators, such as Fura-2/AM.
-
Cell Loading: Cells (e.g., highly purified neutrophils, differentiated U937 cells) are loaded with Fura-2/AM dye.[4][5]
-
Stimulation: The loaded cells are then stimulated with C3a or a C3a analogue peptide in a dose-dependent manner.[4][5]
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence emission at specific wavelengths using a fluorometer or a fluorescence microscope.[4][5]
-
Data Analysis: The change in fluorescence intensity is then correlated to the concentration of intracellular calcium.
Gene Expression Analysis in Astrocytes
To assess the context-dependent effects of C3a on astrocytes, quantitative real-time PCR (qRT-PCR) is employed.
-
Cell Culture and Treatment: Primary mouse cortical astrocytes are cultured and subjected to different conditions, such as chemical ischemia or exposure to lipopolysaccharide (LPS), in the presence or absence of C3a.[7][8]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the astrocytes, and complementary DNA (cDNA) is synthesized.[7][8]
-
qRT-PCR: The expression levels of target genes (e.g., Gfap, C3, Nes, Tnf, Il1b) are quantified using qRT-PCR with specific primers.[7][8]
-
Data Normalization and Analysis: Gene expression levels are normalized to a housekeeping gene, and the relative changes in expression are calculated.[7][8]
Histamine Release Assay from Mast Cells
The ability of C3a (70-77) to induce degranulation in mast cells is a key indicator of its biological activity.
-
Cell Preparation: Rat mast cells are isolated and purified.[10]
-
Stimulation: The mast cells are incubated with varying concentrations of C3a (70-77).[10]
-
Histamine Measurement: The supernatant is collected, and the amount of released histamine is quantified, often using a spectrofluorometric assay.[10]
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: C3a/C3a(70-77) signaling pathway.
Caption: Workflow for [Ca²⁺]i measurement.
References
- 1. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3a receptor on dibutyryl-cAMP-differentiated U937 cells and human neutrophils: the human C3a receptor characterized by functional responses and 125I-C3a binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Human C3a Receptor Is Expressed on Neutrophils and Monocytes, but Not on B or T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of synthetic C3a analog peptides on human eosinophils in comparison to the native complement component C3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Astrocyte Responses to Complement Peptide C3a are Highly Context-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement Peptide C3a Promotes Astrocyte Survival in Response to Ischemic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo effects of C3a on neutrophils and its contribution to inflammatory lung processes in a guinea-pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VGF-derived peptide TLQP-21 modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to C3a (70-77): Evaluating Specificity for the C3a Receptor
For researchers, scientists, and drug development professionals, understanding the precise interaction between a ligand and its receptor is paramount. This guide provides an objective comparison of the synthetic octapeptide C3a (70-77) with its parent anaphylatoxin, C3a, focusing on its specificity and potency as a ligand for the C3a receptor (C3aR). The information herein is supported by experimental data to aid in the design and interpretation of immunological and pharmacological studies.
The C3a Receptor Signaling Pathway
The C3a receptor is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory and immune responses. Upon binding of an agonist like C3a, the receptor initiates a complex signaling cascade. The primary pathway involves coupling to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gα12/13 proteins. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP), and simultaneously triggers the mobilization of intracellular calcium (Ca²⁺). Downstream, these events stimulate key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK1/2) pathways, culminating in diverse cellular responses such as chemotaxis, degranulation, and cytokine release.
Comparative Analysis of Ligand Specificity and Potency
The C-terminal region of C3a is crucial for its biological activity. The synthetic octapeptide C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponds to this active C-terminus. Experimental evidence confirms that this peptide retains the receptor specificity of the full-length C3a protein. Crucially, in functional assays, C3a (70-77) selectively desensitizes smooth muscle tissue to subsequent stimulation by full-length C3a but not to the related anaphylatoxin C5a, demonstrating that it acts specifically through the C3a receptor.
However, while specific, the octapeptide exhibits significantly lower biological potency, generally estimated to be 1-2% of the activity of the native C3a molecule.[1] This reduction in potency is a critical consideration for experimental design. The tables below summarize the qualitative and quantitative differences between these ligands.
Table 1: Qualitative Comparison of Biological Activities
| Feature | Full-Length C3a | C3a (70-77) Octapeptide |
| Primary Target | C3a Receptor (C3aR) | C3a Receptor (C3aR) |
| Receptor Specificity | High | High (Does not cross-react with C5aR) |
| Biological Potency | High | Low (approx. 1-2% of C3a) |
| Key Activities | Smooth muscle contraction, histamine (B1213489) release from mast cells, vasodilation, chemotaxis of eosinophils and mast cells. | Induces the same qualitative effects as C3a but requires significantly higher concentrations. |
| Serum Stability | Rapidly cleaved by carboxypeptidases to inactive C3a-desArg.[2] | Susceptible to proteolytic degradation.[2] |
Table 2: Quantitative Comparison of Ligand Potency and Binding Affinity
| Ligand | Receptor | Assay Type | Value (EC₅₀ / Kᵢ / Kₔ) |
| Human C3a | Human C3aR | cAMP Inhibition | 1.0 nM[3] |
| Human C3a | Human C3aR | Competitive Binding (vs. Eu-C3a) | Kᵢ = 2.5 nM[4] |
| Eu-DTPA-hC3a | Human C3aR | Saturation Binding | Kₔ = 8.7 nM[2] |
| C3a (70-77) Analog | Human C3aR | Calcium Mobilization | EC₅₀ = 910 nM |
| C3a (57-77) (21-mer) | Human C3aR | Functional Assays | ~100% of C3a activity[2] |
| C3a (65-77) (13-mer) | Human C3aR | Functional Assays | ~6% of C3a activity[2] |
| Human C5a | Human C5aR1 | cAMP Inhibition | 0.1 nM[3] |
This table compiles data from various studies and cell systems; direct comparison should be made with caution. The value for the C3a (70-77) analog illustrates the typical potency range for short C-terminal fragments.
Key Experimental Methodologies
Verifying the specificity and functional activity of C3aR ligands like C3a (70-77) relies on standardized in vitro assays. Below are protocols for two fundamental experimental approaches.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key event in C3aR signaling.
Protocol:
-
Cell Preparation: Culture cells expressing C3aR (e.g., CHO-C3aR, U937, or primary mast cells) in a 96-well black, clear-bottom plate until a confluent monolayer is formed.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like Probenecid.[5] Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark to allow the dye to enter the cells and de-esterify.
-
Washing: Gently wash the cells twice with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye. Add a final volume of 100 µL of assay buffer to each well.
-
Assay Measurement: Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.[5] Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 15-20 seconds.
-
Ligand Addition: The instrument automatically injects a prepared solution of the test ligand (e.g., C3a (70-77) at various concentrations) into the wells.
-
Data Acquisition: Continue to measure fluorescence intensity kinetically for 60-120 seconds post-injection to capture the peak calcium response.
-
Analysis: The change in fluorescence intensity from baseline is proportional to the intracellular calcium concentration. Plot the peak response against the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.
References
Safety Operating Guide
Proper Disposal of C3a (70-77): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the peptide C3a (70-77), ensuring a safe and compliant work environment.
C3a (70-77) is a synthetic octapeptide corresponding to the C-terminal fragment of the human complement component C3a. While comprehensive toxicological data is not available, it is imperative to handle this peptide with care and to follow stringent disposal protocols to mitigate any potential risks to personnel and the environment.
Core Disposal Principles
The fundamental principle for the disposal of C3a (70-77) is to treat it as chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
-
Segregation is Key: All materials contaminated with C3a (70-77), including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from general waste streams.
-
No Sink Disposal: Under no circumstances should liquid waste containing C3a (70-77) be poured down the drain.[1] This is to prevent the release of synthetic peptides into aquatic ecosystems.
-
Consult Your EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols and for arranging the collection of chemical waste.
Step-by-Step Disposal Procedures
A systematic approach to waste management is crucial for safety and compliance.
-
Waste Collection:
-
Liquid Waste: Collect all solutions containing C3a (70-77), including unused experimental solutions and the initial rinse from contaminated labware, in a designated, leak-proof container clearly labeled as "Hazardous Chemical Waste."
-
Solid Waste: All solid materials that have come into contact with the peptide, such as vials, pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled "Hazardous Chemical Waste" container.
-
-
Decontamination of Labware:
-
Non-disposable labware should be decontaminated promptly after use. The initial rinse should be collected as liquid chemical waste. Subsequent cleaning can be performed using validated chemical inactivation methods.
-
-
Interim Storage:
-
All waste containers must be securely sealed and stored in a designated, secondary containment area away from incompatible materials pending collection by your institution's EHS department.
-
-
Final Disposal:
-
The recommended methods for the final disposal of C3a (70-77) waste are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Your EHS office will coordinate this final disposal step.
-
Quantitative Data for Decontamination
While specific inactivation data for C3a (70-77) is not extensively published, general protocols for peptide decontamination can be effectively applied. The following table provides a summary of recommended methods.
| Decontamination Method | Reagent | Concentration | Minimum Contact Time | Key Considerations |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 10% (v/v) solution | 30 minutes | A widely used and effective method for peptide degradation. The bleach solution itself must be disposed of as chemical waste. |
| Enzymatic Degradation | Enzymatic Detergent | 1% (m/v) solution | As per manufacturer | Useful for decontaminating labware. Can be followed by a bleach rinse for enhanced effectiveness. |
| Autoclaving | Steam at 121°C and 15 psi | 30-60 minutes | Recommended as a final sterilization step for already chemically decontaminated solid waste. |
Experimental Protocols for Decontamination
Below are detailed methodologies for the chemical inactivation of C3a (70-77) waste.
Protocol 1: Chemical Inactivation of Liquid Waste
Objective: To degrade C3a (70-77) in aqueous solutions prior to disposal.
Materials:
-
10% Sodium Hypochlorite (household bleach) solution
-
Designated chemical waste container
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Working in a chemical fume hood, carefully add a 10% bleach solution to the liquid waste containing C3a (70-77) to a final bleach-to-waste ratio of at least 1:10.
-
Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Seal the container and label it appropriately for collection by your EHS department.
Protocol 2: Decontamination of Solid Waste and Labware
Objective: To decontaminate solid materials and non-disposable labware contaminated with C3a (70-77).
Materials:
-
10% Sodium Hypochlorite solution
-
Container for soaking contaminated items
-
PPE as listed above
Procedure:
-
Place contaminated solid waste (e.g., vials, pipette tips) or labware into a suitable container.
-
Completely immerse the items in a 10% bleach solution for at least 30 minutes.
-
Following decontamination, decant the bleach solution into a liquid chemical waste container.
-
The decontaminated solid waste can then be disposed of according to your institution's guidelines for treated chemical waste.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of C3a (70-77).
References
Essential Safety and Handling Protocols for C3a (70-77)
For researchers, scientists, and drug development professionals, the safe handling of bioactive peptides like C3a (70-77) is paramount to ensure both personal safety and experimental integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for C3a (70-77), an octapeptide corresponding to the C-terminus of the C3a anaphylatoxin. While the Safety Data Sheet (SDS) for C3a (70-77) TFA indicates that no specific hazard classification is available, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling C3a (70-77), particularly in its lyophilized powder form. The following table summarizes the recommended PPE based on general best practices for handling peptides.[2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be changed immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from contamination.[2][5] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in any laboratory where hazardous materials are present.[2] |
Operational Plan: Step-by-Step Handling
Proper handling procedures are critical to maintain the integrity of C3a (70-77) and to prevent contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.[3][6]
-
Keep the container tightly sealed and protected from moisture and light.[3][7]
2. Handling the Lyophilized Powder:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[2][7]
-
Conduct all weighing and handling of the powder in a designated, clean area, preferably within a chemical fume hood or an enclosure with localized exhaust ventilation to minimize inhalation risk.[8]
-
Use dedicated, clean spatulas and weighing papers.
3. Reconstitution:
-
Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water or buffer) as recommended by the supplier.
-
Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.[3]
-
For peptides containing oxidation-sensitive residues, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing for storage.[9]
4. Handling of Peptide Solutions:
-
Once in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][9]
-
Store peptide solutions at -20°C or -80°C.[8]
-
Clearly label all vials with the peptide name, concentration, reconstitution date, and solvent used.[3]
Disposal Plan
All waste contaminated with C3a (70-77) should be treated as chemical waste and disposed of according to institutional and local regulations.[9][10]
1. Liquid Waste:
-
Collect all unused peptide solutions and contaminated buffers in a designated, clearly labeled, and sealed hazardous waste container.[5][9]
-
Consult with your institution's Environmental Health & Safety (EHS) department for specific chemical inactivation procedures if required. A common method for peptide inactivation involves treatment with a 10% bleach solution for a minimum of 30 minutes.[11]
2. Solid Waste:
-
Dispose of all contaminated solid waste, including gloves, pipette tips, vials, and weighing papers, in a designated hazardous waste container.[5]
-
Ensure the container is clearly labeled and sealed before disposal.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5]
Experimental Workflow for Handling C3a (70-77)
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. methodpeptides.com [methodpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C3a (70-77) - 1 mg [anaspec.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. peptide24.store [peptide24.store]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
